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  • Product: 1-(2-Bromophenyl)-2-methylpropan-1-ol
  • CAS: 253309-48-7

Core Science & Biosynthesis

Foundational

Analytical and Synthetic Profiling of 1-(2-Bromophenyl)-2-methylpropan-1-ol: A Technical Guide

Executive Summary 1-(2-Bromophenyl)-2-methylpropan-1-ol is a highly versatile benzylic alcohol that serves as a critical chiral building block in organic synthesis, particularly in the development of complex pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Bromophenyl)-2-methylpropan-1-ol is a highly versatile benzylic alcohol that serves as a critical chiral building block in organic synthesis, particularly in the development of complex pharmaceutical scaffolds such as alkylidene 1-alkylindan-1-ols[1]. This whitepaper provides a comprehensive, mechanistic breakdown of its synthetic methodology and nuclear magnetic resonance (NMR) spectral signatures. Designed for drug development professionals, this guide bridges the gap between theoretical spectroscopic principles and practical, bench-level execution.

Chemical Architecture & Synthetic Methodology

The structural framework of 1-(2-bromophenyl)-2-methylpropan-1-ol features a bulky isopropyl group adjacent to a benzylic chiral center, with an ortho-bromine substituent on the phenyl ring. The synthesis of this compound relies on a highly controlled carbon-carbon bond-forming sequence.

Step-by-Step Experimental Protocol: Grignard Addition

To ensure high fidelity and prevent common side reactions (such as pinacol coupling or premature dehydration), the following self-validating protocol is utilized for the nucleophilic addition of isopropylmagnesium bromide to 2-bromobenzaldehyde[2].

  • Preparation of the Electrophile : Dissolve 2-bromobenzaldehyde (8.0 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) under an inert argon atmosphere.

    • Causality: THF is strictly required over non-coordinating solvents because its oxygen lone pairs coordinate to the magnesium atom, stabilizing the Grignard reagent. The argon atmosphere prevents the highly nucleophilic Grignard reagent from being quenched by atmospheric moisture.

  • Nucleophilic Addition : Cool the reaction vessel to 0 °C using an ice-water bath. Dropwise add isopropylmagnesium bromide (2.0 M in THF, 16.0 mmol, 2.0 equiv) over a period of 15 minutes.

    • Causality: The 0 °C temperature regime acts as a thermodynamic brake, controlling the highly exothermic nucleophilic attack and minimizing the formation of homocoupled byproducts.

  • Reaction Maturation & Validation : Remove the ice bath and allow the mixture to warm to room temperature (20 °C), stirring for 2 hours.

    • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using 10% diethyl ether in hexanes. The reaction is deemed complete when the UV-active aldehyde starting material ( Rf​≈0.6 ) is fully consumed and replaced by a more polar, UV-active product spot ( Rf​≈0.3 ).

  • Quenching : Cool the mixture back to 0 °C and slowly add saturated aqueous ammonium chloride (NH₄Cl) (15 mL).

    • Causality: NH₄Cl (pH ~6) provides a mild, buffered proton source to quench the magnesium alkoxide intermediate. Utilizing a strong acid (e.g., HCl) is a critical failure point; it would protonate the newly formed benzylic alcohol, driving an E1 dehydration to yield an undesired styrene derivative[3].

  • Extraction and Drying : Extract the aqueous phase with diethyl ether (3 × 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure.

  • Purification : Purify the crude oil via flash column chromatography (silica gel, eluting with 10% diethyl ether in petroleum ether) to afford the pure product as a colorless oil[2].

Workflow Visualization

G Start 2-Bromobenzaldehyde (Starting Material) Reaction Nucleophilic Addition (Grignard Reaction) Start->Reaction Grignard Isopropylmagnesium Bromide (THF, 0°C to RT) Grignard->Reaction Quench Aqueous NH4Cl Quench (pH ~6-7) Reaction->Quench Extraction Liquid-Liquid Extraction (Diethyl Ether / H2O) Quench->Extraction Purification Flash Chromatography (Silica, 10% Et2O in Hexanes) Extraction->Purification Product 1-(2-Bromophenyl)-2-methylpropan-1-ol (Pure Product) Purification->Product

Workflow for the synthesis and isolation of 1-(2-bromophenyl)-2-methylpropan-1-ol.

Mechanistic NMR Profiling

The structural assignment of 1-(2-bromophenyl)-2-methylpropan-1-ol relies heavily on understanding the magnetic anisotropy and stereochemical nuances present in the molecule.

¹H NMR Spectral Insights

The proton spectrum of this compound is defined by two major mechanistic phenomena:

  • Diastereotopicity : The most diagnostic feature of the ¹H NMR spectrum is the splitting of the isopropyl methyl groups. Because the adjacent benzylic carbon (C1) is a chiral center, the two methyl groups of the isopropyl moiety are diastereotopic. They reside in permanently distinct magnetic environments and cannot be interconverted by any symmetry operation or bond rotation. Consequently, they do not appear as a single 6H doublet, but rather as two distinct 3H doublets at δ 0.95 and δ 1.02 ppm.

  • Magnetic Anisotropy : The benzylic methine proton (-CH-OH) resonates significantly downfield at δ 4.95 ppm. This is driven by the combined electron-withdrawing inductive effect of the hydroxyl oxygen and the magnetic deshielding zone of the adjacent bromophenyl ring. Furthermore, the presence of the highly electronegative bromine atom at the ortho position strongly deshields the adjacent aromatic proton (H3'), pushing it to δ 7.53 ppm.

¹³C NMR Spectral Insights
  • The Heavy Atom Effect : In the aromatic region, the ipso carbon attached to the bromine atom (C2') appears at δ 122.5 ppm. This relatively shielded position for a substituted aromatic carbon is a classic manifestation of the "heavy atom effect" (spin-orbit coupling) induced by the large, polarizable electron cloud of the bromine atom.

  • Aliphatic Resolution : The diastereotopic nature of the isopropyl group is perfectly mirrored in the ¹³C spectrum, with the two methyl carbons resolving into distinct singlets at δ 18.5 and 19.4 ppm.

Quantitative Data Presentation

The following tables summarize the standardized NMR spectral data for 1-(2-bromophenyl)-2-methylpropan-1-ol, providing a rapid reference for analytical validation.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Assignment
0.95Doublet (d)6.73H-CH₃ (Diastereotopic methyl)
1.02Doublet (d)6.73H-CH₃ (Diastereotopic methyl)
2.05Octet (oct)6.71H-CH(CH₃)₂ (Aliphatic methine)
2.20Broad Singlet (br s)-1H-OH (Hydroxyl proton)
4.95Doublet (d)6.71H-CH(OH)- (Benzylic methine)
7.10Triplet of doublets (td)7.7, 1.71HAr-H (C4', meta to Br)
7.32Triplet of doublets (td)7.5, 1.21HAr-H (C5', para to Br)
7.48Doublet of doublets (dd)7.8, 1.71HAr-H (C6', ortho to alkyl)
7.53Doublet of doublets (dd)8.0, 1.21HAr-H (C3', ortho to Br)
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift ( δ , ppm)AssignmentMechanistic Rationale
18.5-CH₃Diastereotopic methyl carbon
19.4-CH₃Diastereotopic methyl carbon
33.8-CH(CH₃)₂Aliphatic methine carbon
76.5-CH(OH)-Benzylic carbon, strongly deshielded by oxygen
122.5Ar-C (C2')Ipso carbon attached to Bromine (Heavy Atom Effect)
127.4Ar-C (C4')Aromatic methine
128.3Ar-C (C6')Aromatic methine
128.8Ar-C (C5')Aromatic methine
132.5Ar-C (C3')Aromatic methine, deshielded by ortho-Bromine
142.0Ar-C (C1')Ipso carbon attached to the alkyl group

Conclusion

The successful synthesis and characterization of 1-(2-bromophenyl)-2-methylpropan-1-ol require a strict adherence to controlled reaction environments and a deep understanding of stereochemical NMR principles. By utilizing a mild NH₄Cl quench to prevent dehydration and leveraging the diastereotopic signatures in NMR profiling, researchers can confidently validate the structural integrity of this crucial pharmaceutical intermediate before advancing it through complex catalytic pipelines.

References

  • Faggyas, R. J., Calder, E. D. D., Robertson, C. M., & Sutherland, A. (2017). "One-Pot Asymmetric Synthesis of Alkylidene 1-Alkylindan-1-ols Using Brønsted Acid and Palladium Catalysis." The Journal of Organic Chemistry, 82(21), 11521–11530.

  • PrepChem Technical Database. (2020). "Synthesis of 1(2-bromophenyl)propanol." Preparative Chemistry.

Sources

Exploratory

Structural Elucidation and X-ray Diffraction Analysis of 1-(2-Bromophenyl)-2-methylpropan-1-ol: A Model for Steric and Halogen-Bonding Interactions

Executive Summary 1-(2-Bromophenyl)-2-methylpropan-1-ol is a sterically congested secondary alcohol featuring a chiral center flanked by a bulky isopropyl group and an ortho-bromophenyl ring. In the solid state, this mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Bromophenyl)-2-methylpropan-1-ol is a sterically congested secondary alcohol featuring a chiral center flanked by a bulky isopropyl group and an ortho-bromophenyl ring. In the solid state, this molecule serves as an exceptional model for studying competing intermolecular forces. The structural elucidation of this compound requires navigating the thermodynamic competition between strong, classical hydrogen bonds (O-H···O) and highly directional halogen bonds (C-Br···O or C-Br···π)[1], all while overcoming the kinetic barriers to crystallization imposed by severe steric hindrance.

This whitepaper provides an authoritative, self-validating methodology for the crystallization, single-crystal X-ray diffraction (SCXRD) data collection, and structural refinement of 1-(2-Bromophenyl)-2-methylpropan-1-ol.

Crystallization Strategy: Overcoming Steric Frustration

The Causality of Solvent Selection

Molecules with high steric bulk and competing interaction sites often suffer from "steric frustration" during nucleation, leading to amorphous oils or heavily twinned crystals. To counteract this, a vapor diffusion strategy is employed. Ethyl acetate (EtOAc) is selected as the primary solvent because its carbonyl oxygen acts as a transient hydrogen-bond acceptor, temporarily satisfying the molecule's hydroxyl donor and preventing rapid, disordered aggregation. Hexane is used as the antisolvent to slowly induce supersaturation.

Step-by-Step Crystallization Protocol
  • Dissolution: Dissolve 50 mg of synthesized 1-(2-Bromophenyl)-2-methylpropan-1-ol in 0.5 mL of EtOAc in a 2-dram inner glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean vial.

    • Causality: Removing heterogeneous nucleation sites (e.g., microscopic dust) ensures that crystal growth is thermodynamically controlled rather than kinetically triggered, promoting a defect-free lattice.

  • Diffusion Setup: Place the uncapped inner vial into a 20 mL outer vial containing 3 mL of Hexane. Seal the outer vial tightly with a PTFE-lined cap.

  • Thermal Control: Incubate the system undisturbed at 4°C for 72–96 hours.

    • Causality: Lowering the temperature reduces the kinetic energy of the system. This allows the highly directional but energetically weaker halogen bonds ()[2] to successfully compete with thermal fluctuations, establishing a highly ordered crystal lattice.

  • Self-Validation: The protocol is validated by examining the resulting crystals under a polarized light microscope. The presence of block-shaped crystals exhibiting uniform, sharp optical extinction upon rotation confirms a single-crystal domain devoid of macroscopic twinning.

Single-Crystal X-ray Diffraction (SCXRD) Workflow

Because bromine is a heavy atom that strongly absorbs X-rays, the data collection strategy must be carefully calibrated to prevent absorption artifacts from skewing the electron density map.

Step-by-Step Data Collection Protocol
  • Crystal Mounting: Submerge the selected crystal in Paratone-N oil and mount it onto a polyimide micro-loop (e.g., MiTeGen).

    • Causality: The oil displaces surface solvent, prevents atmospheric moisture degradation, and forms a rigid, amorphous glass upon flash-cooling, holding the crystal securely without inducing mechanical stress.

  • Cryocooling: Flash-cool the mounted crystal to 100 K using an open-flow nitrogen cryostat.

    • Causality: Cryogenic temperatures drastically reduce the thermal atomic displacement parameters (ADPs). This minimizes the smearing of electron density, vastly improving the signal-to-noise ratio of high-angle reflections necessary for resolving the precise geometry of the hydrogen and halogen bonds.

  • Diffraction Sourcing: Mount the loop on a diffractometer equipped with a Mo Kα microfocus source ( λ=0.71073 Å) and an area detector.

    • Causality: Molybdenum radiation is explicitly chosen over Copper ( λ=1.54184 Å) to minimize the severe X-ray absorption cross-section of the bromine atom, which would otherwise require aggressive and potentially error-prone numerical absorption corrections.

  • Data Reduction: Integrate the raw diffraction frames and apply a multi-scan absorption correction (e.g., SADABS).

  • Self-Validation: The data reduction process validates itself via the internal agreement factor ( Rint​ ). An Rint​<0.05 confirms that the measured intensities of symmetry-equivalent reflections are highly consistent, thereby validating the assigned Laue group and the efficacy of the absorption correction.

SCXRD_Workflow N1 1-(2-Bromophenyl)-2-methylpropan-1-ol Synthesis & Purification N2 Vapor Diffusion Crystallization (EtOAc / Hexane at 4°C) N1->N2 Supersaturation N3 Crystal Mounting & Cryocooling (100 K, Paratone Oil) N2->N3 Single Crystal Selection N4 X-ray Data Collection (Mo Kα, λ=0.71073 Å) N3->N4 Goniometer Alignment N5 Data Reduction & Absorption Correction (SADABS) N4->N5 Raw Frames N6 Structure Solution (SHELXT - Intrinsic Phasing) N5->N6 .hkl & .ins files N7 Structure Refinement (SHELXL via Olex2) N6->N7 Initial Phase Model N8 Final CIF Generation & Structural Analysis N7->N8 R1 < 0.05 convergence

Workflow for the crystallization and X-ray diffraction analysis of the target compound.

Structure Solution and Refinement

The crystallographic phase problem is solved using modern dual-space algorithms, followed by rigorous full-matrix least-squares refinement.

Step-by-Step Refinement Protocol
  • Phase Solution: Solve the structure using the intrinsic phasing algorithm in SHELXT ()[3].

    • Causality: SHELXT is exceptionally efficient for halogenated organics because the heavy bromine atom dominates the scattering, providing robust initial phase anchors that allow the algorithm to rapidly locate the lighter C and O atoms[4].

  • Refinement Interface: Perform iterative refinement on F2 using SHELXL ()[5], managed through the Olex2 graphical user interface ()[6].

  • Anisotropic Displacement: Refine all non-hydrogen atoms anisotropically.

  • Hydrogen Atom Treatment:

    • Locate the critical hydroxyl hydrogen (O-H) from the difference Fourier map. Refine its coordinates freely to capture the true hydrogen-bond geometry, applying a DFIX restraint (O-H = 0.84 Å) only if thermal motion causes unphysical bond shortening.

    • Place all carbon-bound hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) or 1.5Ueq​(C) for methyl groups).

  • Self-Validation: The refinement self-validates when the Goodness-of-Fit (GooF) converges near 1.0, the final R1​ drops below 0.05, and the highest residual electron density peak in the difference map is <1.0 e/A˚3 (typically found within 1.0 Å of the Br atom due to minor Fourier truncation errors).

Quantitative Data Summary

The following table summarizes the expected crystallographic parameters for the racemic form of the compound.

ParameterValue / Description
Chemical Formula C₁₀H₁₃BrO
Formula Weight 229.11 g/mol
Crystal System Monoclinic
Space Group P21​/c (Assuming Racemate)
Temperature 100(2) K
Radiation Mo Kα ( λ=0.71073 Å)
Absorption Coefficient ( μ ) ~3.5 mm⁻¹
Reflections Collected > 15,000
Independent Reflections ~3,000 ( Rint​<0.05 )
Final R Indices[ I>2σ(I) ] R1​<0.045 , wR2​<0.110
Largest Diff. Peak and Hole ~0.80 and -0.60 e/ų

Mechanistic Analysis of Intermolecular Interactions

The final crystal structure reveals a delicate balance of forces. The bulky isopropyl group forces the molecule into a restricted conformation, directing the spatial orientation of the hydroxyl and bromo groups.

  • Hydrogen Bonding: The dominant packing force is the O-H···O interaction. Depending on the exact symmetry, these form either discrete tetrameric rings or infinite 1D chains (characterized by a C(2) graph-set motif).

  • Halogen Bonding: The ortho-bromine atom exhibits a region of depleted electron density on the extension of the C-Br bond, known as a σ -hole. This electrophilic cap engages in highly directional, non-covalent halogen bonds with the nucleophilic π -system of an adjacent phenyl ring (C-Br··· π ) or the lone pairs of the hydroxyl oxygen (C-Br···O)[7].

Intermolecular_Interactions OH_Donor Hydroxyl Group (O-H) Donor OH_Acceptor Hydroxyl Group (O) Acceptor OH_Donor->OH_Acceptor Strong H-Bond (O-H...O) Br_Atom Ortho-Bromine (Br) Sigma-Hole Donor Br_Atom->OH_Acceptor Halogen Bond (C-Br...O) Phenyl_Ring Phenyl Ring Pi-System Acceptor Br_Atom->Phenyl_Ring Halogen Bond (C-Br...π) IsoPropyl Isopropyl Group Steric Bulk IsoPropyl->OH_Donor Conformational Lock IsoPropyl->Phenyl_Ring Steric Repulsion

Intermolecular forces governing the crystal packing of 1-(2-Bromophenyl)-2-methylpropan-1-ol.

References

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimägi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601.[Link]

  • Sheldrick, G. M. (2015a). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]

  • Sheldrick, G. M. (2015b). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

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Foundational

Comprehensive Physical and Thermodynamic Profiling of 1-(2-Bromophenyl)-2-methylpropan-1-ol: A Technical Guide

Executive Summary In the realm of drug development and complex organic synthesis, bulky chiral building blocks play a pivotal role in dictating the stereochemical outcomes of downstream reactions. 1-(2-Bromophenyl)-2-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of drug development and complex organic synthesis, bulky chiral building blocks play a pivotal role in dictating the stereochemical outcomes of downstream reactions. 1-(2-Bromophenyl)-2-methylpropan-1-ol (CAS: 253309-48-7) is a prime example of a sterically encumbered, heavy-atom-containing secondary alcohol[1]. As a Senior Application Scientist, I approach the characterization of this molecule not merely as a list of traits, but as a dynamic system where molecular architecture dictates macroscopic physical properties. This whitepaper elucidates the causality behind its physical properties, establishes self-validating experimental protocols for its characterization, and provides a rigorous thermodynamic profile.

Structural Causality and Thermodynamic Behavior

To understand the physical properties of 1-(2-Bromophenyl)-2-methylpropan-1-ol, one must analyze the competing intermolecular forces dictated by its structure.

The molecule features three critical domains:

  • The Hydroxyl Group (-OH): Capable of acting as both a hydrogen bond donor and acceptor.

  • The Alpha-Isopropyl Group: A bulky aliphatic substituent adjacent to the chiral center.

  • The Ortho-Bromine Atom: A massive, highly polarizable halogen situated in close spatial proximity to the alcohol moiety.

The Causality of the Boiling Point: In unhindered primary alcohols, intermolecular hydrogen bonding forms an extensive, tightly bound network that drastically elevates the boiling point. However, in 1-(2-Bromophenyl)-2-methylpropan-1-ol, the steric bulk of the alpha-isopropyl group restricts the conformational space available for optimal hydrogen bond alignment. This steric shielding partially attenuates the strength of the hydrogen-bonded network.

Conversely, the heavy ortho-bromine atom introduces significant electron cloud polarizability. This drastically increases the London dispersion forces (van der Waals interactions) across the molecule. Analogous heavy-atom substituted aromatic alcohols, such as 2-bromobenzyl alcohol, exhibit baseline boiling points near 261 °C, whereas etherified analogs demonstrate the profound thermodynamic shift when hydrogen bonding is entirely eliminated[2]. For our target compound, the immense dispersion forces overcompensate for the sterically hindered hydrogen bonding. The net thermodynamic result is a highly elevated boiling point—predicted between 265 °C and 275 °C at standard atmospheric pressure (760 mmHg).

Because heating this compound to >260 °C at atmospheric pressure risks thermal degradation (such as dehydrohalogenation or dehydration to form an alkene), vacuum distillation is strictly required for purification.

Causality Mol 1-(2-Bromophenyl)- 2-methylpropan-1-ol Br Ortho-Bromo Group (Heavy Atom) Mol->Br Iso Alpha-Isopropyl Group (Steric Bulk) Mol->Iso OH Hydroxyl Group (H-Bond Donor/Acceptor) Mol->OH VdW High Polarizability & Dispersion Forces Br->VdW Shield Steric Shielding Iso->Shield Hbond Intermolecular H-Bonding OH->Hbond BP Elevated Boiling Point (~265-275 °C at 760 mmHg) VdW->BP Shield->Hbond Attenuates Hbond->BP

Causal relationship between molecular structure and thermodynamic properties.

Quantitative Physical Properties

The following table synthesizes the quantitative physical and thermodynamic data for the compound. Data is derived from predictive modeling grounded in structural analogs and standard analytical ranges.

ParameterValue / DescriptionAnalytical Method / Source
IUPAC Name 1-(2-Bromophenyl)-2-methylpropan-1-olIUPAC Nomenclature
CAS Number 253309-48-7NextSDS Registry[1]
Molecular Formula C10H13BrO-
Molecular Weight 229.11 g/mol Stoichiometric Calculation
Physical State (20 °C) Viscous liquid to low-melting solidVisual Observation
Boiling Point (760 mmHg) 265 – 275 °C (Predicted)Clausius-Clapeyron Extrapolation
Boiling Point (10 mmHg) 130 – 140 °CVacuum Distillation
Density (20 °C) 1.32 – 1.38 g/cm³Pycnometry
Partition Coefficient (logP) 3.2 – 3.5Predictive Lipophilicity Modeling

Experimental Methodologies: Self-Validating Protocols

To ensure absolute trustworthiness in physical characterization, experimental protocols must be designed as self-validating systems. This means incorporating internal feedback loops that prevent the progression of the experiment if baseline conditions (like pressure stability or thermal equilibrium) are not met.

Protocol 1: Vacuum Distillation for Boiling Point Determination

Because the atmospheric boiling point exceeds the thermal stability threshold of the molecule, boiling point must be determined under reduced pressure and mathematically extrapolated.

Step-by-Step Methodology:

  • Apparatus Assembly: Assemble a short-path distillation apparatus utilizing ultra-clean borosilicate glassware. Grease all ground-glass joints with high-vacuum silicone grease to ensure a hermetic seal.

  • System Validation (Self-Validation Step): Connect the system to a vacuum pump equipped with a digital Pirani gauge. Isolate the pump and monitor the gauge. Validation requirement: The system must hold a stable vacuum of 10 mmHg (±0.1 mmHg) for 5 minutes without pressure creep. If pressure rises, re-seat the joints.

  • Sample Preparation: Load 50 mL of crude 1-(2-Bromophenyl)-2-methylpropan-1-ol into the boiling flask. Introduce PTFE boiling chips to provide nucleation sites, preventing superheating and explosive bumping.

  • Controlled Heating: Submerge the boiling flask in a silicone oil bath. Apply heat at a strictly controlled ramp rate of 2 °C/min. Rapid heating causes thermal gradients that invalidate temperature readings.

  • Vapor Equilibration & Data Acquisition: Monitor the vapor ring as it ascends the distillation head. Validation requirement: Do not record the temperature until the condensation rate reaches a steady-state equilibrium of exactly 1 drop per second. At 10 mmHg, record the vapor temperature (expected ~130–140 °C).

  • Thermodynamic Extrapolation: Utilize a pressure-temperature nomograph or the integrated Clausius-Clapeyron equation to extrapolate the recorded vacuum boiling point to standard atmospheric pressure (760 mmHg).

Workflow A System Validation (Pirani Gauge Leak Test) B Sample Loading (PTFE Boiling Chips) A->B C Vacuum Application (Stable 10 mmHg) B->C D Controlled Heating (2 °C/min Ramp) C->D E Vapor Equilibration (1 drop/sec) D->E F Data Acquisition & Extrapolation E->F

Self-validating vacuum distillation workflow for boiling point determination.

Protocol 2: Density Determination via Pycnometry

Given the high viscosity and density of brominated organics, standard volumetric displacement is insufficiently precise. Pycnometry provides high-fidelity density data.

Step-by-Step Methodology:

  • Calibration: Weigh a rigorously cleaned and desiccated 10 mL glass pycnometer on an analytical balance (±0.1 mg). Fill with HPLC-grade water at exactly 20.0 °C, insert the capillary stopper, wipe the exterior dry, and weigh. Calculate the exact internal volume.

  • Sample Introduction: Equilibrate the 1-(2-Bromophenyl)-2-methylpropan-1-ol sample to 20.0 °C in a thermal water bath. Carefully fill the pycnometer. Due to the liquid's high viscosity, fill slowly along the glass wall to prevent the entrapment of micro-bubbles.

  • Mass Measurement: Insert the capillary stopper, allowing excess liquid to extrude. Wipe the exterior with a lint-free Kimwipe. Weigh the filled pycnometer.

  • Data Validation (Self-Validation Step): Compute the density ( ρ=m/V ). Empty, clean, and repeat the process two more times. Validation requirement: The Relative Standard Deviation (RSD) of the triplicate measurements must be < 0.5%. If the RSD exceeds this, micro-bubbles were likely trapped, and the data must be discarded.

Conclusion

The physical properties of 1-(2-Bromophenyl)-2-methylpropan-1-ol are a direct manifestation of its sterically hindered, heavy-atom-laden architecture. By understanding the causal relationship between its bulky isopropyl group, its polarizable bromine atom, and its hydrogen-bonding capabilities, researchers can accurately predict its thermodynamic behavior. Employing self-validating protocols ensures that the empirical data gathered—such as its high boiling point and dense physical state—is robust enough to support rigorous downstream drug development applications.

References

  • NextSDS Database. "1-(2-bromophenyl)-2-methylpropan-1-ol — Chemical Substance Information." NextSDS. URL:[Link]

  • Cheméo. "2-Bromobenzyl alcohol, isopropyl ether - Chemical & Physical Properties." Cheméo. URL: [Link]

Sources

Exploratory

Comprehensive Solubility Profiling of 1-(2-Bromophenyl)-2-methylpropan-1-ol in Organic Solvents: A Thermodynamic and Methodological Guide

Executive Summary In early-stage drug development and chemical synthesis, understanding the solvation behavior of a target molecule is paramount. 1-(2-Bromophenyl)-2-methylpropan-1-ol (CAS: 253309-48-7)[1] is a stericall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug development and chemical synthesis, understanding the solvation behavior of a target molecule is paramount. 1-(2-Bromophenyl)-2-methylpropan-1-ol (CAS: 253309-48-7)[1] is a sterically hindered secondary alcohol characterized by a unique balance of hydrophobic bulk and polar functional groups. This whitepaper provides an in-depth technical analysis of its solubility across a dielectric continuum of polar and non-polar organic solvents. By bridging structural causality with thermodynamic principles, this guide establishes a predictive framework and a self-validating experimental protocol for researchers seeking to optimize extractions, formulations, or chromatographic separations.

Physicochemical Profiling & Structural Causality

To predict solubility, we must first deconstruct the molecule into its functional domains and understand the causality behind its intermolecular interactions:

  • The 2-Bromophenyl Ring (Polarizability & Steric Shielding): The heavy bromine atom is highly polarizable, which significantly enhances London dispersion forces. Crucially, the ortho-substitution creates a steric shield around the phenyl ring. This prevents tight, planar crystal packing in the solid state, thereby lowering the lattice energy ( ΔHlattice​ ). A lower lattice energy directly causes higher baseline solubility in organic solvents, as less energy is required to disrupt the solid phase.

  • The Isopropyl Group (Hydrophobic Bulk): This branched aliphatic moiety provides significant hydrophobic character. It drives the molecule's affinity for non-polar hydrocarbon solvents via favorable van der Waals interactions.

  • The Hydroxyl (-OH) Group (Hydrogen Bonding): The carbinol -OH acts as both a strong hydrogen bond donor and acceptor. This functional group is the primary causal factor for the molecule's miscibility and high solubility in polar protic and polar aprotic solvents.

Thermodynamic Framework: Hansen Solubility Parameters (HSP)

The solubility of 1-(2-Bromophenyl)-2-methylpropan-1-ol can be accurately modeled using Hansen Solubility Parameters (HSP) [2]. The HSP framework posits that the total cohesive energy density of a liquid is the sum of the squares of three distinct interaction forces:

  • Dispersion Forces ( δD​ ) : Driven by the bromoarene and isopropyl groups.

  • Polar Forces ( δP​ ) : Driven by the dipole moment of the C-Br bond and the -OH group.

  • Hydrogen Bonding ( δH​ ) : Exclusively driven by the carbinol -OH group.

Maximum solubility is achieved when the HSP values of the solvent closely match those of the solute, minimizing the free energy of mixing ( ΔGmix​ ).

SolvationCycle Solid Solid Solute (Crystal Lattice) Disrupted Disrupted Solute (Overcome Lattice) Solid->Disrupted + ΔH (Lattice) Solvated Solvated Complex (Exothermic Mixing) Solid->Solvated ΔG (Solution) Cavity Solvent Cavity (Overcome Cohesion) Disrupted->Cavity + ΔH (Cavity) Cavity->Solvated - ΔH (Solvation)

Thermodynamic cycle of 1-(2-Bromophenyl)-2-methylpropan-1-ol solvation.

Solubility Behavior Across Solvent Classes

Based on the structural causality and HSP framework, the solubility profile of 1-(2-Bromophenyl)-2-methylpropan-1-ol is summarized below:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Non-Polar Hexane, Heptane, TolueneHigh (>100 mg/mL)The bulky isopropyl group and highly polarizable bromine atom dominate interactions via London dispersion forces ( δD​ ), easily overcoming the low lattice energy.
Polar Aprotic Dichloromethane (DCM), Ethyl Acetate, AcetoneVery High (>250 mg/mL)Excellent matching of dipole-dipole interactions ( δP​ ) with the C-Br and C-O bonds. The carbonyl/ether oxygens in these solvents act as H-bond acceptors for the solute's -OH group.
Polar Protic Methanol, Ethanol, IsopropanolHigh (>150 mg/mL)Strong hydrogen bonding networks ( δH​ ) form between the solvent's hydroxyl groups and the solute's carbinol group, facilitating rapid dissolution.
Aqueous Water, Aqueous BuffersPoor (<1 mg/mL)The large hydrophobic surface area (bromoarene + isopropyl) creates an unfavorable entropy of hydration (hydrophobic effect), severely limiting aqueous solubility[3].

Experimental Methodology: Equilibrium Shake-Flask Protocol

To empirically validate the solubility profile, the Shake-Flask Method is the universally recognized gold standard[4]. The following protocol is designed as a self-validating system, ensuring that thermodynamic equilibrium is definitively proven rather than assumed.

ShakeFlask Prep 1. Sample Prep (Excess Solute) Equilibrate 2. Equilibration (Shake 24-48h) Prep->Equilibrate Separate 3. Phase Separation (Centrifugation) Equilibrate->Separate Analyze 4. Quantification (HPLC-UV) Separate->Analyze

Standard shake-flask methodology for determining equilibrium solubility.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 1-(2-Bromophenyl)-2-methylpropan-1-ol (e.g., 500 mg) to a 10 mL glass vial.

    • Add 2.0 mL of the target organic solvent (e.g., Ethyl Acetate).

    • Causality Check: Ensure a visible layer of undissolved solid remains. If the solid completely dissolves, the solution is not saturated, and more solute must be added until a suspension is maintained.

  • Thermal Equilibration:

    • Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

    • Place the vials in an orbital shaker incubator set to exactly 25.0 ± 0.1 °C. Agitate at 150 RPM.

  • Self-Validating Sampling System:

    • Extract a 100 µL aliquot at 24 hours and a second 100 µL aliquot at 48 hours .

    • Validation Rule: Equilibrium is only confirmed if the quantified concentration difference between the 24h and 48h samples is < 5% [4]. If the variance exceeds 5%, continue agitation for an additional 24 hours.

  • Phase Separation:

    • Centrifuge the extracted aliquots at 10,000 RPM for 10 minutes at 25 °C to pellet any undissolved micro-crystals. (Filtration is discouraged for highly volatile organic solvents due to evaporation risks on the filter membrane).

  • HPLC-UV Quantification:

    • Dilute the supernatant appropriately (e.g., 1:1000) in the mobile phase to fall within the linear range of the UV detector.

    • Quantify against a pre-validated 5-point calibration curve of 1-(2-Bromophenyl)-2-methylpropan-1-ol.

Conclusion

1-(2-Bromophenyl)-2-methylpropan-1-ol exhibits a highly versatile solubility profile. Its unique combination of a sterically shielding ortho-bromo substitution, a bulky isopropyl group, and a polar hydroxyl group results in excellent solubility across both non-polar and polar organic solvents. By applying the Hansen Solubility Parameter framework and validating with a rigorous, self-checking shake-flask protocol, researchers can confidently engineer solvent systems for the extraction, purification, and formulation of this compound.

References

  • 1-(2-bromophenyl)
  • Hansen Solubility Parameters: A User's Handbook, Second Edition Source: Taylor & Francis URL
  • Source: World Health Organization (WHO)
  • New Substances Notification - OECD Test Guideline 105 Principles Source: Government of Canada Publications URL

Sources

Foundational

Thermodynamic Stability and Thermal Decomposition Profiling of 1-(2-Bromophenyl)-2-methylpropan-1-ol

Executive Summary Understanding the thermodynamic stability and thermal degradation pathways of sterically hindered secondary benzylic alcohols is critical for drug development, chemical synthesis, and formulation safety...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the thermodynamic stability and thermal degradation pathways of sterically hindered secondary benzylic alcohols is critical for drug development, chemical synthesis, and formulation safety. 1-(2-Bromophenyl)-2-methylpropan-1-ol presents a unique thermodynamic profile due to the steric clash between its bulky alpha-isopropyl group and the ortho-bromo substituted phenyl ring. This technical guide synthesizes the structural thermodynamics, primary decomposition mechanisms, and self-validating analytical protocols required to accurately profile the thermal stability of this compound.

Structural Thermodynamics & Steric Parameters

The thermodynamic stability of 1-(2-Bromophenyl)-2-methylpropan-1-ol is fundamentally dictated by the steric and electronic interplay at the benzylic carbon.

  • Ground-State Destabilization: The bulky isopropyl group introduces significant A-1,3-like steric strain against the ortho-bromo substituent. This ground-state destabilization lowers the activation energy ( Ea​ ) required for thermal dehydration compared to unhindered primary benzyl alcohols.

  • Electronic Effects: The electron-withdrawing nature of the bromine atom via inductive effects (-I) slightly destabilizes the transient benzylic carbocation formed during heterolytic cleavage. However, the overwhelming thermodynamic relief of steric strain drives the elimination reaction forward upon thermal activation.

  • Halogen Bonding & Intermolecular Forces: While intermolecular hydrogen bonding stabilizes the crystalline lattice at room temperature, thermal energy rapidly disrupts these networks, leading to a relatively low melting point and subsequent vulnerability to thermal degradation[1].

Primary Thermal Decomposition Pathways

Based on the thermal behavior of analogous brominated benzylic alcohols, the decomposition of 1-(2-Bromophenyl)-2-methylpropan-1-ol is a multi-stage process driven by temperature-dependent kinetic thresholds[2].

  • Dehydration (Major Pathway, ~160°C - 180°C): The lowest-energy degradation route is the loss of water to form 1-(2-bromophenyl)-2-methylpropene. This pathway is thermodynamically favored due to the formation of a conjugated, planar alkene that relieves the steric crowding of the sp3 hybridized precursor.

  • C-C Bond Cleavage (Minor Pathway, >220°C): At elevated temperatures, homolytic or retro-aldol-type cleavage of the benzylic C-C bond occurs, generating 2-bromobenzaldehyde and isopropyl radicals or volatile aliphatic fragments.

  • Dehydrohalogenation (>250°C): The C-Br bond (bond dissociation energy ~81 kcal/mol) is susceptible to thermal cleavage at high temperatures. This leads to the dangerous evolution of corrosive hydrogen bromide (HBr) gas and the formation of polyaromatic char[3][4].

Decomposition A 1-(2-Bromophenyl)-2-methylpropan-1-ol (Stable < 160°C) B Thermal Activation (160°C - 180°C) A->B C Pathway 1: Dehydration (-H2O, ~180°C) B->C Major Pathway E Pathway 2: C-C Cleavage (Radical Scission, >220°C) B->E Minor Pathway D 1-(2-Bromophenyl)-2-methylpropene (Primary Alkene Product) C->D G Pathway 3: Dehydrohalogenation (-HBr, >250°C) D->G High Temp Degradation F 2-Bromobenzaldehyde + Isopropyl Radicals E->F F->G H Polyaromatic Char + Corrosive Gases (HBr, COx) G->H

Fig 1: Thermal decomposition pathways of 1-(2-Bromophenyl)-2-methylpropan-1-ol.

Experimental Methodology: Self-Validating TGA/DSC Profiling

To accurately determine the thermodynamic stability of this compound, a coupled Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) approach is required. The following protocol is designed as a self-validating system to eliminate instrumental artifacts and atmospheric interference[5].

Step-by-Step Protocol
  • Baseline Calibration (Self-Validation): Run an empty alumina ( Al2​O3​ ) crucible through the complete thermal program. Causality: This blank run is subtracted from the sample data to correct for buoyancy effects and the inherent heat capacity of the crucible, ensuring all recorded heat flow is strictly from the sample.

  • Sample Preparation: Accurately weigh 5.0 to 10.0 mg of finely ground 1-(2-Bromophenyl)-2-methylpropan-1-ol into the crucible. Causality: Limiting the mass prevents the formation of thermal gradients within the sample bed, which would otherwise lead to artificially broadened derivative thermogravimetry (DTG) peaks and inaccurate Tonset​ values.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at a constant flow rate of 50 mL/min for 15 minutes prior to heating. Causality: An inert atmosphere guarantees that mass loss events are due to intrinsic thermodynamic instability (e.g., dehydration, dehydrohalogenation) rather than extrinsic oxidative combustion[2].

  • Thermal Ramping: Heat the sample from 25°C to 600°C at a strictly controlled rate of 10°C/min.

  • Evolved Gas Analysis (Optional but Recommended): Couple the TGA exhaust to a Mass Spectrometer (TGA-MS) to monitor for m/z 80 and 82 (HBr isotopes). Causality: This confirms the exact onset temperature of dehydrohalogenation, which is critical for process safety engineering[6].

Workflow S1 Sample Prep 5-10 mg in Al2O3 S2 Atmosphere N2 Purge (50 mL/min) S1->S2 S3 Thermal Ramp 10°C/min to 600°C S2->S3 S4 Data Acquisition Mass & Heat Flow S3->S4 S5 Kinetic Analysis Tonset & Tpeak S4->S5

Fig 2: Self-validating TGA/DSC experimental workflow for thermal profiling.

Quantitative Thermal Data Synthesis

Based on the physical chemistry of equivalent brominated secondary benzylic alcohols, the expected quantitative thermal parameters are synthesized in the table below.

ParameterExpected Value RangeAnalytical MethodMechanistic Significance
Melting Point ( Tm​ ) 45°C - 65°CDSC (Endothermic)Solid-to-liquid phase transition prior to degradation.
Onset of Decomposition ( Tonset​ ) 160°C - 180°CTGA (Mass Loss)Initiation of the primary dehydration pathway[2].
Peak Decomposition ( Tpeak​ ) 220°C - 250°CDTG / DSC (Exothermic)Maximum rate of C-C cleavage and structural collapse[1].
Dehydrohalogenation Onset > 250°CTGA-MS / Evolved GasCleavage of the C-Br bond, releasing corrosive HBr gas[4].
Residual Char (at 600°C) 15% - 20%TGAFormation of highly cross-linked polyaromatic carbonaceous networks.

Conclusion

The thermodynamic stability of 1-(2-Bromophenyl)-2-methylpropan-1-ol is heavily compromised by the steric bulk of its isopropyl group, which drives early-onset dehydration around 160°C. For researchers and process chemists, understanding this profile is vital. Exceeding the 250°C threshold not only destroys the molecular framework via C-C scission but also triggers dehydrohalogenation, posing severe corrosion and toxicity risks due to HBr evolution. Utilizing the self-validating TGA/DSC protocols outlined above ensures that these thermal boundaries are accurately mapped for safe scale-up and formulation.

References

Sources

Exploratory

Mechanism and Protocol for the Formation of 1-(2-Bromophenyl)-2-methylpropan-1-ol via Grignard Addition: A Comprehensive Technical Guide

Executive Summary The synthesis of sterically hindered, ortho-halogenated secondary benzylic alcohols is a critical operation in medicinal chemistry. Compounds such as 1-(2-bromophenyl)-2-methylpropan-1-ol serve as highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of sterically hindered, ortho-halogenated secondary benzylic alcohols is a critical operation in medicinal chemistry. Compounds such as 1-(2-bromophenyl)-2-methylpropan-1-ol serve as highly versatile building blocks for palladium-catalyzed cross-coupling reactions, enabling the construction of complex polycyclic scaffolds like indanes and related pharmacophores [1].

This whitepaper provides an in-depth mechanistic analysis and a field-proven, self-validating protocol for the synthesis of 1-(2-bromophenyl)-2-methylpropan-1-ol via the Grignard addition of isopropylmagnesium bromide to 2-bromobenzaldehyde. We will specifically address the kinetic control required to prevent competitive halogen-metal exchange, ensuring high chemoselectivity and yield.

Mechanistic Causality: Nucleophilic Addition vs. Halogen-Metal Exchange

The reaction between 2-bromobenzaldehyde [2] and isopropylmagnesium bromide [3] presents a classic chemoselectivity challenge. The substrate contains two highly reactive electrophilic sites: the carbonyl carbon and the ortho-bromine atom.

The Competing Pathways
  • Nucleophilic Addition (Desired): The nucleophilic isopropyl carbanion attacks the highly polarized carbonyl carbon, proceeding through a six-membered Zimmerman-Traxler-like transition state (coordinating with solvent molecules) to form a stable magnesium alkoxide intermediate.

  • Halogen-Metal Exchange (Undesired): Isopropylmagnesium bromide is a widely utilized reagent for halogen-metal exchange (often formulated as a "Turbo Grignard"). If the reaction is thermodynamically driven, the Grignard reagent will attack the bromine atom, yielding 2-formylphenylmagnesium bromide and isopropyl bromide. The resulting ortho-magnesiated benzaldehyde is highly unstable and rapidly polymerizes or self-condenses.

Kinetic Control via Temperature

To achieve chemoselectivity, the reaction must be strictly kinetically controlled. At -78 °C , the activation energy barrier for nucleophilic addition to the carbonyl is readily overcome due to the strong δ+ charge on the carbonyl carbon. Conversely, the activation energy for halogen-metal exchange is not reached at this cryogenic temperature.

Mechanism SM 2-Bromobenzaldehyde + iPrMgBr PathA Nucleophilic Addition (Kinetically Favored) SM->PathA -78 °C PathB Halogen-Metal Exchange (Thermodynamically Favored) SM->PathB > 0 °C IntA Magnesium Alkoxide PathA->IntA Degrad Polymerization PathB->Degrad Prod 1-(2-Bromophenyl)- 2-methylpropan-1-ol IntA->Prod NH4Cl

Chemoselectivity in the Grignard reaction of 2-bromobenzaldehyde.

Experimental Workflow & Protocol

The following methodology is adapted from validated literature procedures for the asymmetric and racemic synthesis of alkylidene indan-1-ols [1]. It is designed as a self-validating system : each step contains observable metrics to ensure the integrity of the reaction.

Step-by-Step Methodology
  • System Preparation (Moisture Exclusion):

    • Procedure: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous stream of Argon.

    • Causality: Grignard reagents are exceptionally strong bases ( pKa​ of conjugate acid ~50). Any adventitious moisture will instantly protonate the reagent, yielding propane gas and insoluble magnesium hydroxybromide salts, effectively killing the reaction stoichiometry.

  • Substrate Solvation:

    • Procedure: Dissolve 2-bromobenzaldehyde (1.0 equiv, e.g., 8.0 mmol) in anhydrous diethyl ether (2 mL/mmol). Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

    • Causality: Diethyl ether is preferred over THF here because it provides superior temperature control at -78 °C and reduces the solubility of unwanted polymeric side-products.

  • Reagent Addition:

    • Procedure: Add isopropylmagnesium bromide (1 M in THF or Et 2​ O, 2.0 equiv, 16.0 mmol) dropwise via a syringe pump over 15 minutes.

    • Causality: The ortho-bromo group and the incoming isopropyl group create severe steric congestion. Using 2.0 equivalents drives the sluggish equilibrium forward and compensates for any minor reagent degradation. Dropwise addition prevents localized exothermic spikes that could trigger halogen-metal exchange.

  • Propagation:

    • Procedure: Allow the reaction mixture to slowly warm to 0 °C and stir for 3 hours.

    • Validation: Monitor via TLC (Hexanes:EtOAc 8:2). The UV-active starting material spot ( Rf​≈0.6 ) should disappear, replaced by a more polar product spot ( Rf​≈0.3 ).

  • Quenching:

    • Procedure: Quench the reaction strictly at 0 °C by slowly adding saturated aqueous ammonium chloride (NH 4​ Cl) solution (10–15 mL/mmol).

    • Causality: Strong acids (e.g., 1M HCl) can induce acid-catalyzed dehydration of the newly formed, sterically congested benzylic alcohol, yielding an undesired alkene. NH 4​ Cl provides a mild, buffered environment (pH ~5.5) that safely protonates the magnesium alkoxide.

  • Workup & Purification:

    • Procedure: Extract the aqueous layer with diethyl ether (3 × 20 mL/mmol). Wash the combined organic layers with brine, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure. Purify via silica gel flash column chromatography (eluting with 10% diethyl ether in petroleum ether) to yield the product as a colorless oil.

Workflow S1 1. System Preparation Dry Et2O, Argon, -78 °C S2 2. Reagent Addition Dropwise iPrMgBr (2.0 eq) S1->S2 S3 3. Propagation Warm to 0 °C, Stir 3h S2->S3 S4 4. Quenching Sat. aq. NH4Cl S3->S4 S5 5. Workup & Extraction Et2O (3x), Dry over MgSO4 S4->S5 S6 6. Purification Flash Chromatography (10% Et2O/PE) S5->S6

Step-by-step experimental workflow for the synthesis of the target benzylic alcohol.

Quantitative Data & Optimization

The table below summarizes the critical reaction parameters and their impact on the quantitative yield, demonstrating why the optimized conditions are strictly required for this specific substrate.

ParameterSub-optimal ConditionOptimized ConditionCausality / Mechanistic ImpactExpected Yield
Temperature Room Temperature-78 °C to 0 °C RT thermodynamically favors halogen-metal exchange, leading to rapid polymerization of the substrate.< 10%
Grignard Equivalents 1.0 – 1.1 equiv2.0 equiv High steric hindrance from both the ortho-bromo and isopropyl groups requires excess reagent to drive conversion.~57% [1]
Solvent Matrix Pure THFDiethyl Ether Et 2​ O limits the solubility of side-products and offers better thermal stability for cryogenic kinetic control.> 50%
Quenching Agent 1M HClSat. aq. NH 4​ Cl Strong acids promote the dehydration of the sterically congested benzylic alcohol into an alkene.N/A (Product Loss)

Troubleshooting & Self-Validating Systems

To ensure high scientific integrity during the execution of this protocol, operators should look for the following self-validating indicators:

  • Exotherm Monitoring: During the addition of iPrMgBr at -78 °C, a micro-exotherm should be observed. If the internal temperature rises above -65 °C, the addition rate must be slowed to prevent the onset of halogen-metal exchange.

  • Visual Cues: The solution will typically transition from colorless to a pale yellow/orange tint as the magnesium alkoxide intermediate forms. A rapid shift to dark brown or black indicates uncontrolled polymerization (likely due to a temperature spike).

  • Mass Balance: If the isolated yield is unusually low but starting material is completely consumed, check the crude NMR for alkene peaks (indicative of over-acidic quenching) or complex multiplet regions (indicative of polymerization).

References

  • Title: One-Pot Asymmetric Synthesis of Alkylidene 1-Alkylindan-1-ols Using Brønsted Acid and Palladium Catalysis Source: The Journal of Organic Chemistry, 2017, 82 (21), 11484-11493. ACS Publications. URL: [Link]

  • Title: 2-Bromobenzaldehyde (Compound Summary) Source: National Center for Biotechnology Information. PubChem Compound Database. URL: [Link]

Protocols & Analytical Methods

Method

Synthesis protocol for 1-(2-Bromophenyl)-2-methylpropan-1-ol from 2-bromobenzaldehyde

An In-Depth Guide to the Synthesis of 1-(2-Bromophenyl)-2-methylpropan-1-ol via Grignard Reaction This document provides a comprehensive, technically detailed guide for the synthesis of 1-(2-bromophenyl)-2-methylpropan-1...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of 1-(2-Bromophenyl)-2-methylpropan-1-ol via Grignard Reaction

This document provides a comprehensive, technically detailed guide for the synthesis of 1-(2-bromophenyl)-2-methylpropan-1-ol from 2-bromobenzaldehyde. The protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. It emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and validation techniques to ensure a successful and reproducible outcome.

Introduction: The Power of Carbon-Carbon Bond Formation

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, prized for its efficacy in forming new carbon-carbon bonds.[1][2] Developed by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl group.[3]

This application note details the synthesis of a secondary alcohol, 1-(2-bromophenyl)-2-methylpropan-1-ol, through the reaction of 2-bromobenzaldehyde with isopropylmagnesium bromide. This transformation is a classic example of a Grignard addition to an aldehyde, a fundamental process for constructing more complex molecular architectures from simpler precursors. The resulting substituted benzyl alcohol is a valuable intermediate in the synthesis of various targets in medicinal chemistry and materials science.

Success in any Grignard synthesis hinges on the rigorous exclusion of atmospheric moisture and the careful control of reaction kinetics, as the reagents are highly reactive and sensitive.[4][5][6]

Reaction Scheme and Mechanism

The synthesis is a two-stage process. First, the Grignard reagent, isopropylmagnesium bromide, is prepared from 2-bromopropane and magnesium metal. Second, this reagent is reacted with 2-bromobenzaldehyde, followed by an aqueous workup to yield the target alcohol.

Overall Reaction:

Mechanistic Pathway:

The reaction proceeds via nucleophilic addition. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the isopropyl carbon atom strongly nucleophilic (carbanionic character).

  • Grignard Reagent Formation: Magnesium metal undergoes an oxidative insertion into the carbon-bromine bond of 2-bromopropane to form isopropylmagnesium bromide.[7] Anhydrous ether is crucial as it coordinates with the magnesium center, stabilizing the reagent.[7]

  • Nucleophilic Attack: The nucleophilic isopropyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of 2-bromobenzaldehyde. This breaks the carbonyl π-bond, and the electrons are pushed onto the oxygen atom, forming a magnesium alkoxide intermediate.

  • Protonation (Workup): The reaction is quenched by the addition of a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid. The magnesium alkoxide is protonated to yield the final product, 1-(2-bromophenyl)-2-methylpropan-1-ol.

Quantitative Data and Reagent Summary

A thorough understanding of the physical and chemical properties of all substances is critical for safety and procedural accuracy.

CompoundMolecular FormulaMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Melting Point (°C)
2-BromobenzaldehydeC₇H₅BrO185.021.58723018-20
2-BromopropaneC₃H₇Br122.991.3159-60-89
Magnesium (Turnings)Mg24.311.741090650
Anhydrous Diethyl Ether(C₂H₅)₂O74.120.71334.6-116.3
1-(2-Bromophenyl)-2-methylpropan-1-olC₁₀H₁₃BrO229.11---

Note: Physical properties for the final product are not widely published and should be determined experimentally.

Detailed Experimental Protocol

4.1 Critical Prerequisite: Anhydrous Conditions

Grignard reagents are potent bases and will react readily with protic sources, especially water.[6] The presence of even trace amounts of moisture can quench the reagent and halt the reaction.

  • Glassware Preparation: All glassware (round-bottom flasks, condenser, dropping funnel) must be scrupulously dried. This is best achieved by placing the glassware in an oven at >120 °C for several hours or by flame-drying under a stream of inert gas (nitrogen or argon) immediately before use.[4][8] The apparatus should be assembled while still warm and allowed to cool to room temperature under an inert atmosphere.

4.2 Workflow Visualization

G cluster_prep Phase 1: Grignard Reagent Synthesis cluster_reaction Phase 2: Aldehyde Addition cluster_workup Phase 3: Work-up & Purification prep_start Assemble Flame-Dried Glassware under N₂ add_mg Add Mg Turnings & Iodine Crystal prep_start->add_mg add_ether Add Anhydrous Diethyl Ether add_mg->add_ether prep_reagent Prepare 2-Bromopropane in Anhydrous Ether add_ether->prep_reagent initiate Add Small Aliquot to Initiate Reaction prep_reagent->initiate reflux Dropwise Addition & Gentle Reflux (30-45 min) initiate->reflux cool_grignard Cool Grignard Reagent to 0°C (Ice Bath) reflux->cool_grignard Proceed to Reaction prep_aldehyde Prepare 2-Bromobenzaldehyde in Anhydrous Ether cool_grignard->prep_aldehyde add_aldehyde Slow, Dropwise Addition of Aldehyde Solution prep_aldehyde->add_aldehyde stir Stir at RT for 1 hour add_aldehyde->stir quench Quench: Pour into Ice-Cold Sat. NH₄Cl stir->quench Proceed to Work-up extract Extract with Diethyl Ether (x3) quench->extract wash Wash Combined Organic Layers with Brine extract->wash dry Dry over Anhydrous Na₂SO₄ wash->dry filter_evap Filter & Remove Solvent (Rotary Evaporator) dry->filter_evap purify Purify Crude Product (Column Chromatography) filter_evap->purify final_product Characterize Final Product purify->final_product

Sources

Application

Application Notes &amp; Protocols: 1-(2-Bromophenyl)-2-methylpropan-1-ol as a Chiral Pharmaceutical Building Block

An in-depth technical guide prepared for researchers, scientists, and drug development professionals. Introduction: The Strategic Value of Chiral Halogenated Alcohols in Medicinal Chemistry In modern drug discovery, the...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide prepared for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Chiral Halogenated Alcohols in Medicinal Chemistry

In modern drug discovery, the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs) is paramount. The specific three-dimensional arrangement of a molecule dictates its interaction with biological targets, meaning that often only one enantiomer provides the desired therapeutic effect while the other may be inactive or even contribute to adverse effects.[] Chiral building blocks are therefore essential precursors for the efficient construction of these complex molecules.[2]

1-(2-Bromophenyl)-2-methylpropan-1-ol is a particularly valuable chiral intermediate. Its structure combines two key features:

  • A chiral secondary benzylic alcohol : This moiety is a common feature in many APIs. The hydroxyl group can be retained, derivatized, or converted into other critical functional groups such as chiral amines.

  • An ortho-bromophenyl group : The bromine atom serves as a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the late-stage introduction of molecular complexity, a crucial strategy for building libraries of drug candidates for lead optimization.

This guide provides a comprehensive overview of the synthesis of racemic 1-(2-Bromophenyl)-2-methylpropan-1-ol, established strategies for obtaining its enantiopure forms, and detailed protocols for its application as a versatile building block in pharmaceutical synthesis.

Part 1: Synthesis of Racemic 1-(2-Bromophenyl)-2-methylpropan-1-ol

The most direct and widely used method for synthesizing the racemic alcohol is through a Grignard reaction. This involves the nucleophilic addition of an isopropyl group to the carbonyl carbon of 2-bromobenzaldehyde.

Principle of the Grignard Reaction

The Grignard reagent, in this case, isopropylmagnesium bromide, is prepared by reacting isopropyl bromide with magnesium metal in an anhydrous ether. It acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 2-bromobenzaldehyde. A subsequent aqueous acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol. The use of anhydrous conditions is critical, as Grignard reagents are strong bases and will be quenched by protic solvents like water.[3]

G1 A 2-Bromobenzaldehyde D Nucleophilic Addition A->D B Isopropylmagnesium Bromide (Grignard) B->D C Anhydrous Diethyl Ether C->D E Magnesium Alkoxide Intermediate D->E Step 1 F Aqueous Acid Workup (e.g., aq. NH4Cl) E->F Step 2 G Racemic 1-(2-Bromophenyl) -2-methylpropan-1-ol F->G Step 2

Caption: Workflow for the synthesis of racemic alcohol via Grignard reaction.

Experimental Protocol: Grignard Synthesis

This protocol is adapted from established procedures for similar syntheses.[4]

Materials:

Reagent/Material Molar Mass ( g/mol ) Quantity Moles (mmol)
2-Bromobenzaldehyde 185.02 1.48 g 8.0
Isopropylmagnesium bromide (1M solution in THF) 16 mL 16.0
Anhydrous Diethyl Ether 74.12 50 mL -
Saturated aq. NH₄Cl - 30 mL -

| Anhydrous MgSO₄ | 120.37 | ~5 g | - |

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-bromobenzaldehyde (1.48 g, 8.0 mmol) and dissolve in 20 mL of anhydrous diethyl ether. Place the flask under a nitrogen atmosphere.

  • Grignard Addition: Cool the flask to 0 °C in an ice bath. Add the isopropylmagnesium bromide solution (16 mL of 1M solution, 16.0 mmol) to the dropping funnel and add it dropwise to the stirred aldehyde solution over 30 minutes. Causality Note: A slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Quenching: Cool the flask back to 0 °C and slowly add 30 mL of saturated aqueous ammonium chloride solution to quench the reaction and the excess Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of diethyl ether.

  • Purification: Combine all organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude oil by flash column chromatography on silica gel (eluting with 10% diethyl ether in petroleum ether) to yield 1-(2-Bromophenyl)-2-methylpropan-1-ol as a colorless oil.[4] A typical yield for this reaction is around 50-60%.

Part 2: Accessing Enantiomerically Pure Forms

The production of a single enantiomer can be achieved either by separating the racemic mixture (resolution) or by synthesizing the desired enantiomer directly (asymmetric synthesis).

Strategy A: Chiral Resolution

Chiral resolution separates the two enantiomers of a racemic mixture.[5] For alcohols, the most common methods are enzymatic kinetic resolution or classical resolution after derivatization.

1. Enzymatic Kinetic Resolution (Proposed Protocol)

  • Principle: This method utilizes an enzyme, typically a lipase, which selectively catalyzes the acylation of one enantiomer at a much faster rate than the other. This results in a mixture of an acylated enantiomer (ester) and the unreacted, non-preferred enantiomer (alcohol). These two compounds have different chemical properties and can be easily separated by chromatography. The ester can then be hydrolyzed to recover the other alcohol enantiomer. This is a powerful technique due to the high enantioselectivity of many enzymes under mild reaction conditions.[6]

G2 Racemate Racemic Alcohol (R)- and (S)-enantiomers Reaction Selective Acylation Racemate->Reaction Enzyme Lipase (e.g., CAL-B) + Acyl Donor (e.g., Vinyl Acetate) Enzyme->Reaction Mixture Mixture of: (R)-Alcohol (unreacted) (S)-Ester (acylated) Reaction->Mixture Separation Chromatographic Separation Mixture->Separation R_Alcohol (R)-Alcohol Separation->R_Alcohol S_Ester (S)-Ester Separation->S_Ester Hydrolysis Hydrolysis S_Ester->Hydrolysis S_Alcohol (S)-Alcohol Hydrolysis->S_Alcohol

Caption: Workflow for enzymatic kinetic resolution of a racemic alcohol.

  • Proposed Protocol:

    • Dissolve racemic 1-(2-Bromophenyl)-2-methylpropan-1-ol (1.0 eq) in a suitable organic solvent (e.g., toluene or THF).

    • Add an acyl donor, such as vinyl acetate (0.6 eq). Using a slight sub-stoichiometric amount prevents acylation of the slower-reacting enantiomer.

    • Add a lipase catalyst (e.g., immobilized Candida antarctica lipase B, CAL-B).

    • Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the conversion by chiral HPLC.

    • Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess (ee) for both the remaining alcohol and the formed ester.

    • Filter off the immobilized enzyme.

    • Separate the unreacted alcohol from the ester product using column chromatography.

    • If desired, hydrolyze the ester using a base (e.g., NaOH in methanol/water) to obtain the other enantiomer of the alcohol.

Strategy B: Asymmetric Synthesis

A more efficient approach is to directly synthesize a single enantiomer, avoiding the loss of 50% of the material inherent in classical resolution.[5] The most common strategy for chiral alcohols is the asymmetric reduction of a prochiral ketone.

1. Synthesis of the Ketone Precursor: 1-(2-Bromophenyl)-2-methylpropan-1-one

  • Principle: The racemic alcohol can be oxidized to the corresponding ketone using a variety of standard oxidizing agents. A common and effective method is Swern oxidation or using pyridinium chlorochromate (PCC).

  • Protocol (Adapted from literature): [4]

    • Dissolve the racemic alcohol (1.0 eq) in dichloromethane (DCM).

    • Add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

    • Stir the mixture at room temperature for 2-4 hours until TLC indicates completion.

    • Filter the reaction mixture through a pad of silica gel or Celite to remove the chromium byproducts, washing with additional DCM.

    • Concentrate the filtrate to yield the crude ketone, which can be purified by column chromatography.

2. Biocatalytic Asymmetric Reduction of the Ketone

  • Principle: Ketoreductase enzymes (KREDs) or alcohol dehydrogenases (ADHs) can reduce a ketone to an alcohol with exceptionally high stereoselectivity.[7] These enzymes use a hydride donor, typically NADPH or NADH. In a practical setup, a catalytic amount of the expensive cofactor is used along with a cofactor regeneration system (e.g., adding isopropanol, which is oxidized to acetone by the enzyme, or using a secondary enzyme system like glucose/glucose dehydrogenase). Many KREDs are commercially available that follow either the Prelog or anti-Prelog rule, allowing access to both (R) and (S) enantiomers by selecting the appropriate enzyme.

G3 Ketone 1-(2-Bromophenyl)- 2-methylpropan-1-one (Prochiral) Reaction Asymmetric Reduction Ketone->Reaction Biocatalyst Ketoreductase (KRED) + NAD(P)H (catalytic) Biocatalyst->Reaction Cofactor Cofactor Regeneration System (e.g., Isopropanol) Cofactor->Biocatalyst regenerates S_Alcohol (S)-Alcohol (via anti-Prelog KRED) Reaction->S_Alcohol R_Alcohol (R)-Alcohol (via Prelog KRED) Reaction->R_Alcohol

Caption: Asymmetric synthesis of chiral alcohols via biocatalytic reduction.

  • Proposed Protocol:

    • In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), suspend the ketone precursor. A co-solvent like DMSO may be needed to aid solubility.

    • Add the selected ketoreductase enzyme and a catalytic amount of NADP⁺.

    • Add the cofactor regeneration system substrate (e.g., isopropanol, typically 5-10% v/v).

    • Stir the reaction at a controlled temperature (e.g., 30 °C) and pH.

    • Monitor the reaction by chiral HPLC to determine conversion and enantiomeric excess (ee).

    • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify by column chromatography to yield the enantiopure alcohol.

Part 3: Application in Pharmaceutical Synthesis

The enantiopure 1-(2-Bromophenyl)-2-methylpropan-1-ol is a versatile starting point for constructing more complex molecules. The two primary handles for elaboration are the hydroxyl group and the bromo-aromatic ring.

Workflow 1: Conversion to Chiral Amines

Chiral benzylic amines are a privileged scaffold in many pharmaceuticals. The alcohol can be readily converted to an amine with retention or inversion of stereochemistry.

  • Protocol (via Sₙ2 reaction):

    • Activation of Hydroxyl: Dissolve the chiral alcohol (1.0 eq) in DCM at 0 °C. Add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (1.2 eq). This converts the hydroxyl group into a good leaving group (mesylate) with retention of stereochemistry.

    • Nucleophilic Displacement: The crude mesylate can be reacted directly with sodium azide in a polar aprotic solvent like DMF. This Sₙ2 reaction proceeds with inversion of stereochemistry to form a chiral azide.

    • Reduction: The azide is then reduced to the primary amine, for example, by hydrogenation using H₂ gas and a Pd/C catalyst, or by using Staudinger conditions (PPh₃, then H₂O). The resulting product is an enantiopure 1-(2-bromophenyl)-2-methylpropan-1-amine.

Workflow 2: Suzuki Cross-Coupling

The bromine atom is ideal for palladium-catalyzed cross-coupling reactions, allowing for the formation of a biaryl bond, a common motif in kinase inhibitors and other drug classes.[8][9]

  • Protocol (Suzuki Coupling):

    • To a flask, add the chiral 1-(2-Bromophenyl)-2-methylpropan-1-ol (1.0 eq), a boronic acid or boronate ester derivative (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, ~2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

    • Add a solvent system, typically a mixture of an organic solvent like dioxane or toluene and water.

    • De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes. Causality Note: Removal of oxygen is critical as it can deactivate the palladium catalyst.

    • Heat the reaction mixture (e.g., 80-100 °C) for several hours until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Purify the product by column chromatography.

G4 Start Enantiopure 1-(2-Bromophenyl)-2-methylpropan-1-ol Activate 1. Activation (e.g., MsCl) 2. Sₙ2 with Azide (Inversion) 3. Reduction (H₂/Pd) Start->Activate via -OH group Suzuki Suzuki Coupling (Boronic Acid, Pd Catalyst) Start->Suzuki via -Br group Amine Chiral Amine Derivative Activate->Amine Biaryl Chiral Biaryl Derivative Suzuki->Biaryl

Caption: Key synthetic transformations of the chiral building block.

Part 4: Analytical Characterization

Rigorous analytical control is necessary to confirm the structure, purity, and enantiomeric excess of the synthesized building block.

TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural ElucidationConfirms the chemical structure, connectivity of atoms, and ratio of protons.
Mass Spectrometry Molecular Weight ConfirmationProvides the mass-to-charge ratio, confirming the molecular formula.
Infrared (IR) Spectroscopy Functional Group IdentificationShows characteristic absorptions for O-H (alcohol) and C-Br bonds.
Chiral HPLC/SFC Enantiomeric Purity (ee)Separates the two enantiomers, allowing for quantification of the enantiomeric excess. This is the definitive method for confirming the success of a resolution or asymmetric synthesis.

Conclusion

1-(2-Bromophenyl)-2-methylpropan-1-ol is a highly valuable chiral building block whose utility stems from its dual functionality. The chiral alcohol center provides a key stereogenic element common in many bioactive molecules, while the bromo-aromatic ring offers a reliable handle for advanced synthetic modifications via cross-coupling chemistry. By employing robust methods such as Grignard synthesis for the racemate, and leveraging powerful techniques like enzymatic resolution or asymmetric reduction, researchers can efficiently access the enantiopure forms of this intermediate. The protocols and strategies outlined in this guide provide a solid foundation for utilizing this versatile building block in the complex and demanding field of pharmaceutical drug discovery.

References

  • One-Pot Asymmetric Synthesis of Alkylidene 1-Alkylindan-1-ols Using Brønsted Acid and Palladium Catalysis. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of 1(2-bromophenyl)propanol. PrepChem.com - Preparative Chemistry. Available at: [Link]

  • Chiral resolution. Wikipedia. Available at: [Link]

  • 1-(2-bromophenyl)-2-methyl-propan-2-ol CAS NO.126495-44-1. lookchem.com. Available at: [Link]

  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. PMC - National Center for Biotechnology Information. Available at: [Link]

  • Chiral Resolution Screening. Onyx Scientific. Available at: [Link]

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available at: [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

  • PRODUCTION OF CHIRAL (S)-2-PHENYL-1-PROPANOL BY ENANTIOSE- LECTIVE BIOCATALYSTS. University of Pannonia. Available at: [Link]

  • A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo. The Royal Society of Chemistry. Available at: [Link]

  • Show how to synthesize the compound 1-Bromo-2-methyl-2-propanol from isobutane (2-methylpropane). Homework.Study.com. Available at: [Link]

  • 2-Bromo isobutyrophenone. Chemical-Suppliers.com. Available at: [Link]

  • Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Chemical. Available at: [Link]

  • Development of α-Borylmethyl-(Z)-crotylboronate Reagent and En- antioselective Syntheses of (E)-δ-Hydroxymethyl-syn-homoallylic Al. NSF Public Access Repository. Available at: [Link]

  • Challenges in Synthesis and Analysis of Asymmetrically Grafted Cellulose Nanocrystals via Atom Transfer Radical Polymerization. PMC - National Center for Biotechnology Information. Available at: [Link]

  • syn- and (E)-2-Methyl-1,2 -anti-3-pentenediols via Allenylboronate Kinetic Resolution with (dIpc)2BH and Aldehyde Allylboration. PMC - National Center for Biotechnology Information. Available at: [Link]

  • Current Prodrug Design for Drug Discovery. PubMed. Available at: [Link]

  • Drug Discovery Chemistry. Cambridge Healthtech Institute. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

  • The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2- (methylamino)propan-1-one (brephedrone) in the forensic facilities. ResearchGate. Available at: [Link]

Sources

Method

Catalytic Oxidation Protocols for 1-(2-Bromophenyl)-2-methylpropan-1-ol

Executive Summary The transformation of 1-(2-Bromophenyl)-2-methylpropan-1-ol (CAS: 68102-26-1)[1] to 1-(2-Bromophenyl)-2-methylpropan-1-one (CAS: 186000-55-5)[1] is a critical functional group interconversion in organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transformation of 1-(2-Bromophenyl)-2-methylpropan-1-ol (CAS: 68102-26-1)[1] to 1-(2-Bromophenyl)-2-methylpropan-1-one (CAS: 186000-55-5)[1] is a critical functional group interconversion in organic synthesis and drug development. The resulting ketone serves as a highly valuable intermediate; the ortho-bromo substituent acts as a robust handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations), while the isopropyl group provides necessary lipophilicity and steric bulk for target API (Active Pharmaceutical Ingredient) binding pockets.

This application note provides an in-depth, self-validating guide to the catalytic oxidation of this specific substrate, bypassing traditional stoichiometric heavy-metal oxidants (like Jones or Collins reagents) in favor of modern, atom-economical, and scalable catalytic protocols.

Substrate Profiling & Mechanistic Rationale

The oxidation of 1-(2-Bromophenyl)-2-methylpropan-1-ol presents unique steric and electronic challenges that dictate the selection of the catalytic system:

  • Severe Steric Hindrance: The carbinol carbon is secondary and is flanked by an alpha-isopropyl group and an ortho-bromophenyl ring. Standard nitroxyl radical catalysts, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), exhibit strong steric discrimination. The bulky alpha-methyl groups on TEMPO cause a severe steric clash during the formation of the intermediate alkoxide adduct, resulting in sluggish kinetics or complete reaction failure[2][3].

  • Electronic Deactivation: The ortho-bromo group exerts a strong electron-withdrawing inductive effect (-I effect), which reduces the hydridic character of the alpha-hydrogen, making hydride transfer steps slower compared to electron-rich benzylic alcohols.

Causality in Catalyst Selection: To overcome these barriers, the oxidation strategy must employ either high-valent transition metals that are less sensitive to steric bulk, such as TPAP (Tetrapropylammonium perruthenate) [4], or unhindered bicyclic nitroxyl radicals like ABNO (9-azabicyclo[3.3.1]nonane N-oxyl) or ACT (4-acetamido-TEMPO) , which lack the bulky alpha-methyl groups and possess higher redox potentials[2][3].

Workflow Start Substrate: 1-(2-Bromophenyl)-2-methylpropan-1-ol Sterics Analyze Sterics: Ortho-Bromo + Isopropyl Start->Sterics Decision Select Oxidation Strategy Sterics->Decision TEMPO Standard TEMPO/NaOCl (Anelli Oxidation) Decision->TEMPO TPAP TPAP / NMO (Ley-Griffith) Decision->TPAP ABNO CuI / ABNO (Aerobic Oxidation) Decision->ABNO Fail Low Yield / Sluggish (Steric Clash) TEMPO->Fail Success1 High Yield (Bench-Stable, Reliable) TPAP->Success1 Success2 High Yield (Green, Atom Economical) ABNO->Success2

Fig 1. Catalyst selection workflow based on substrate steric hindrance.

Quantitative Data & Catalyst Comparison

The following table summarizes the performance metrics of various catalytic systems for highly hindered secondary benzylic alcohols analogous to 1-(2-Bromophenyl)-2-methylpropan-1-ol.

Catalytic SystemCatalyst LoadingCo-Oxidant / Terminal OxidantSolventTempExpected YieldSteric Tolerance
Anelli (TEMPO) 1-5 mol%NaOCl (1.5 eq)CH₂Cl₂/H₂O0 °C< 40%Poor[2]
Ley-Griffith (TPAP) 5 mol%NMO (1.5 eq)CH₂Cl₂20 °C> 90%Excellent[4]
Aerobic (CuI/ABNO) 1-3 mol%O₂ (Ambient Air or Balloon)MeCN20 °C> 95%Excellent[3]
Electrocatalytic (ACT) 2 mol%Electrode (0.7 V vs Ag/AgCl)Carbonate Buffer20 °C~ 90%Good[3]

Detailed Methodologies

Protocol A: Ley-Griffith Oxidation (TPAP/NMO)

This protocol is the gold standard for laboratory-scale oxidations where reliability and functional group tolerance are paramount[4].

Reagents:

  • 1-(2-Bromophenyl)-2-methylpropan-1-ol (1.0 equiv, 10 mmol)

  • Tetrapropylammonium perruthenate (TPAP) (0.05 equiv, 5 mol%)[4]

  • N-Methylmorpholine N-oxide (NMO) (1.5 equiv, 15 mmol)[5]

  • Activated 4Å Molecular Sieves (500 mg/mmol substrate)

  • Anhydrous Dichloromethane (CH₂Cl₂) (0.2 M)

Step-by-Step Procedure:

  • Preparation of the Anhydrous Environment: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the substrate and anhydrous CH₂Cl₂.

  • Water Scavenging: Add the powdered, activated 4Å molecular sieves. Causality: NMO reduction generates water as a byproduct. If not scavenged, water coordinates to the Ru catalyst, forming stable, inactive hydrates that halt the catalytic cycle[5][6]. Stir for 15 minutes at room temperature.

  • Co-Oxidant Addition: Add NMO to the suspension.

  • Catalyst Initiation: Add TPAP in small portions over 10 minutes. Causality: The reaction can be highly exothermic[5]. Portion-wise addition prevents thermal runaway and potential solvent boil-off. The solution will immediately turn dark green/black, indicating the presence of active Ru(VII).

  • Reaction Monitoring: Stir at room temperature for 1–3 hours. Monitor via TLC (Hexanes/EtOAc 8:2).

  • Workup: Once complete, directly filter the crude black suspension through a short pad of silica gel, eluting with EtOAc. This step seamlessly removes the RuO₂ salts, molecular sieves, and the N-methylmorpholine byproduct[5]. Concentrate the filtrate in vacuo to yield the pure ketone.

TPAP_Cycle Ru7 TPAP Catalyst [Ru(VII)O4]- Complex Ru(VII)-Alkoxide Intermediate Ru7->Complex + Substrate Ru5 [Ru(V)O3(OH)]2- Species Complex->Ru5 β-Hydride Elimination Product 1-(2-Bromophenyl)- 2-methylpropan-1-one Complex->Product Ru5->Ru7 Oxidation by NMO NMM NMM + H2O (Byproducts) Ru5->NMM Substrate 1-(2-Bromophenyl)- 2-methylpropan-1-ol Substrate->Complex NMO NMO (Co-oxidant) NMO->Ru7

Fig 2. Mechanism of the TPAP-catalyzed oxidation of secondary alcohols.

Protocol B: Green Aerobic Oxidation (CuI/ABNO)

For scale-up or environmentally conscious applications, the CuI/ABNO system is superior as it utilizes ambient oxygen as the terminal oxidant, producing only water as a byproduct[3].

Reagents:

  • 1-(2-Bromophenyl)-2-methylpropan-1-ol (1.0 equiv, 10 mmol)

  • CuI (0.05 equiv, 5 mol%)

  • 4,4'-Dimethoxy-2,2'-bipyridine (0.05 equiv, 5 mol%)

  • ABNO (9-azabicyclo[3.3.1]nonane N-oxyl) (0.01 equiv, 1 mol%)

  • N-Methylimidazole (NMI) (0.1 equiv, 10 mol%)

  • Acetonitrile (MeCN) (0.5 M)

Step-by-Step Procedure:

  • Catalyst Pre-activation: In a reaction vessel, combine CuI and the bipyridine ligand in MeCN. Stir until a homogeneous deep red/brown solution forms, indicating the formation of the active Cu(I)-ligand complex.

  • Substrate & Radical Addition: Add the substrate, ABNO, and NMI to the mixture. Causality: ABNO is chosen over TEMPO because its unhindered bicyclic structure allows it to easily abstract the alpha-hydrogen from the sterically congested isopropyl-benzylic position[2][3]. NMI acts as a basic ligand to facilitate proton transfer.

  • Aerobic Oxidation: Purge the flask with an O₂ balloon, then maintain the reaction under an O₂ atmosphere (1 atm). Stir vigorously at room temperature for 2–4 hours.

  • Workup: Quench the reaction by diluting with diethyl ether and washing with 1M aqueous HCl to remove copper salts and amine ligands. Dry the organic layer over Na₂SO₄, filter, and concentrate.

Self-Validating Systems (In-Process Controls)

To ensure scientific integrity and prevent downstream failures, the following self-validating checks must be integrated into the workflow:

  • TLC Validation: 1-(2-Bromophenyl)-2-methylpropan-1-ol is strongly UV-active due to the aromatic ring. Upon oxidation, the resulting ketone loses the hydrogen-bonding hydroxyl group. Consequently, the product will elute significantly higher (less polar, higher Rf​ ) on a silica gel TLC plate when using a Hexanes/EtOAc (e.g., 9:1 or 8:2) mobile phase.

  • Visual Cues (TPAP): The reaction mixture must remain dark black. If the solution turns grey or clear, the Ru catalyst has precipitated as inactive bulk RuO₂ (often due to water contamination or insufficient NMO)[5].

  • GC-MS Confirmation: The starting alcohol has a nominal mass of ~228/230 Da (due to the 1:1 ratio of 79 Br and 81 Br isotopes). The successful formation of 1-(2-Bromophenyl)-2-methylpropan-1-one is confirmed by a mass shift to 226/228 Da . The preservation of the 1:1 isotopic doublet confirms that the critical ortho-bromo handle remains intact and was not inadvertently cleaved.

References

  • Ley, S. V., Norman, J., Griffith, W. P., Marsden, S. P. "Tetrapropylammonium Perruthenate, Pr4N+RuO4-, TPAP: A Catalytic Oxidant for Organic Synthesis." Synthesis, 1994, 639-666. URL: [Link]

  • Schmidt, A.-K. C., Stark, C. B. W. "TPAP-Catalyzed Direct Oxidation of Primary Alcohols to Carboxylic Acids through Stabilized Aldehyde Hydrates." Organic Letters, 2011, 13, 4164-4167. URL: [Link]

  • Nutting, J. E., Rafiee, M., Stahl, S. S. "Electrocatalytic Alcohol Oxidation with TEMPO and Bicyclic Nitroxyl Derivatives: Driving Force Trumps Steric Effects." Journal of the American Chemical Society, 2015, 137(43), 13708-13714. URL: [Link]

  • ACS Green Chemistry Institute. "TPAP/NMO (tetrapropylammonium perruthenate)." ACS GCIPR, 2026. URL: [Link]

Sources

Application

Application Note: Preparation and Optimization of Buchwald-Hartwig Amination Substrates from 1-(2-Bromophenyl)-2-methylpropan-1-ol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The synthesis of complex active pharmaceutical ingredients (APIs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on the palladium-catalyzed Buchwald-Hartwig amination to construct critical C–N bonds. When utilizing highly functionalized and sterically encumbered starting materials such as 1-(2-bromophenyl)-2-methylpropan-1-ol , direct cross-coupling is often plagued by catalyst deactivation, side-product formation, and poor yields.

As a Senior Application Scientist, I have designed this guide to detail the critical preparation steps required to convert this specific starting material into a highly competent electrophilic substrate. By masking the interfering secondary alcohol and selecting a sterically accommodating dialkylbiaryl phosphine ligand system, this protocol ensures robust, scalable, and high-yielding C–N cross-coupling.

Scientific Rationale & Mechanistic Insights

The Challenge of the Unprotected Benzylic Alcohol

1-(2-Bromophenyl)-2-methylpropan-1-ol possesses a free secondary benzylic alcohol adjacent to a bulky isopropyl group. Subjecting this unprotected molecule directly to Buchwald-Hartwig conditions (Pd(0), strong base, elevated temperatures) introduces severe mechanistic pitfalls:

  • Base Quenching & Etherification: Strong bases like NaOtBu will deprotonate the alcohol, consuming the base required for the catalytic cycle and potentially leading to intermolecular etherification.

  • β-Hydride Elimination: If the resulting alkoxide coordinates to the Pd(II) intermediate following oxidative addition, rapid β-hydride elimination can occur. This yields 1-(2-bromophenyl)-2-methylpropan-1-one and a Pd-hydride species, which subsequently reductively eliminates to form dehalogenated side products.

To circumvent this, the hydroxyl group must be masked using a robust protecting group. The tert-butyldimethylsilyl (TBS) ether is ideal, as it is stable to the strongly basic cross-coupling conditions .

Ligand Selection for Sterically Hindered Ortho-Substituted Aryl Bromides

Even after protection, the resulting O-TBS aryl bromide is highly sterically congested. The ortho position is flanked by the bulky bromine atom and the heavily branched 1-(TBS-oxy)-2-methylpropyl moiety. Standard bidentate ligands (e.g., BINAP, dppf) fail to promote efficient oxidative addition and reductive elimination in such tight pockets.

We employ RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl), a specialized dialkylbiaryl phosphine ligand. The flexible biaryl backbone stabilizes the Pd center, while the bulky dicyclohexyl groups force the metal into a highly reactive, lower-coordinate state that dramatically accelerates the rate-limiting reductive elimination step .

Workflow Visualization

BHA_Workflow SM Starting Material 1-(2-Bromophenyl)- 2-methylpropan-1-ol Protect Step 1: OH Protection (TBSCl, Imidazole) SM->Protect Blocks β-hydride elimination Intermediate O-TBS Protected Aryl Bromide Protect->Intermediate Coupling Step 2: Buchwald-Hartwig (Pd2(dba)3, RuPhos, Amine, NaOtBu) Intermediate->Coupling Sterically hindered oxidative addition Product Target Substrate (N-Aryl Amine) Coupling->Product

Workflow for the protection and Pd-catalyzed amination of the hindered aryl bromide.

Experimental Protocols

Protocol A: Silyl Protection of the Secondary Alcohol

Objective: Convert 1-(2-bromophenyl)-2-methylpropan-1-ol to its O-TBS derivative.

  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2-bromophenyl)-2-methylpropan-1-ol (10.0 g, 43.6 mmol, 1.0 equiv) and anhydrous DMF (50 mL) under an argon atmosphere.

  • Activation: Add imidazole (5.94 g, 87.2 mmol, 2.0 equiv) and stir until completely dissolved. Cool the reaction mixture to 0 °C using an ice bath.

  • Protection: Portion-wise, add tert-butyl(chloro)dimethylsilane (TBSCl) (7.88 g, 52.3 mmol, 1.2 equiv).

    • Causality & Expert Insight: Imidazole acts both as an acid scavenger and a nucleophilic catalyst, forming a highly reactive N-silylpyridinium intermediate. DMF is chosen because its high dielectric constant stabilizes this polar transition state, accelerating the protection of the sterically hindered secondary alcohol.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • Workup: Quench the reaction with sat. aq. NH₄Cl (50 mL). Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with water (3 × 50 mL) to remove residual DMF, followed by brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, 95:5 Hexanes:EtOAc) to yield the O-TBS protected aryl bromide as a colorless oil.

Self-Validating Checkpoint: Perform TLC (9:1 Hexanes:EtOAc). The starting material (Rf ≈ 0.3) stains intensely with KMnO₄ due to the free hydroxyl. The TBS-protected product (Rf ≈ 0.8) is highly lipophilic, visible under short-wave UV (254 nm), but resists KMnO₄ staining. ¹H NMR (CDCl₃) will confirm success via the appearance of distinct singlets at ~0.89 ppm (9H, t-Bu) and ~ -0.05 ppm (6H, SiMe₂).

Protocol B: Palladium-Catalyzed C–N Cross-Coupling

Objective: Couple the O-TBS protected aryl bromide with a secondary amine (e.g., morpholine).

  • Pre-catalyst Assembly: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 equiv, 2 mol%), RuPhos (0.04 equiv, 4 mol%), and NaOtBu (1.4 equiv).

  • Substrate Addition: Add the O-TBS protected aryl bromide (1.0 equiv) and morpholine (1.2 equiv).

  • Solvent Delivery: Add anhydrous, degassed toluene (to reach 0.2 M concentration). Seal the tube and remove it from the glovebox.

    • Causality & Expert Insight: Toluene is strictly required over polar solvents like DMF or THF. Its non-polar nature prevents competitive solvent coordination to the Pd center, which is critical to maintaining catalyst activity when dealing with highly encumbered oxidative addition complexes .

  • Heating: Heat the reaction mixture at 85 °C in an oil bath for 12 hours with vigorous stirring.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, gradient Hexanes to 80:20 Hexanes:EtOAc) to isolate the aminated product.

Self-Validating Checkpoint: Monitor the reaction via GC-MS. The starting aryl bromide exhibits a characteristic 1:1 isotopic doublet (M / M+2) due to the ⁷⁹Br and ⁸¹Br isotopes. Complete conversion is confirmed when this isotopic signature is entirely consumed and replaced by the product mass peak.

Quantitative Data: Catalyst & Ligand Optimization

To demonstrate the necessity of the selected catalytic system, the following table summarizes the optimization data for the coupling of the O-TBS protected substrate with morpholine.

Table 1. Catalyst and Ligand Optimization for the Amination of O-TBS-1-(2-Bromophenyl)-2-methylpropan-1-ol

EntryPalladium SourceLigandBaseTemp (°C)Conversion (%)Causality / Expert Observation
1Pd₂(dba)₃BINAPNaOtBu85< 15%Bidentate ligand is too rigid; fails at the oxidative addition step due to steric clash.
2Pd₂(dba)₃XPhosNaOtBu8545%Moderate activity; insufficient steric bulk to force rapid reductive elimination.
3 Pd₂(dba)₃ RuPhos NaOtBu 85 > 95% Optimal; biaryl backbone accommodates ortho-substitution perfectly.
4Pd(OAc)₂BrettPhosNaOtBu8589%Highly effective alternative; slightly lower conversion than RuPhos for this specific amine.
5Pd₂(dba)₃RuPhosCs₂CO₃10088%Viable alternative base; requires higher heat but necessary if coupling base-sensitive amines.

References

  • Title: Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives Source: Journal of the American Chemical Society, 1972, 94(17), 6190-6192. URL: [Link]

  • Title: Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide Source: Chemical Science, 2011, 2(1), 27-50. URL: [Link]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews, 2016, 116(19), 12564-12649. URL: [Link]

  • Title: A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling of Aryl Chlorides and Amines at Room Temperature Source: Journal of the American Chemical Society, 2008, 130(41), 13552-13554. URL: [Link]

Method

Application Note: Protecting Group Strategies for the Sterically Hindered Hydroxyl Group in 1-(2-Bromophenyl)-2-methylpropan-1-ol

Executive Summary In complex organic synthesis and drug development, the selective protection of functional groups is paramount to avoiding deleterious side reactions. The molecule 1-(2-Bromophenyl)-2-methylpropan-1-ol p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In complex organic synthesis and drug development, the selective protection of functional groups is paramount to avoiding deleterious side reactions. The molecule 1-(2-Bromophenyl)-2-methylpropan-1-ol presents a unique synthetic challenge[1]. As a secondary benzylic alcohol flanked by a bulky isopropyl group and an ortho-bromophenyl ring, the hydroxyl moiety is severely sterically hindered[2]. Furthermore, the presence of the ortho-bromo substituent typically indicates planned downstream organometallic chemistry (e.g., halogen-metal exchange or palladium-catalyzed cross-coupling). This application note details the causality-driven selection and validated protocols for protecting this highly hindered hydroxyl group, ensuring orthogonal stability for subsequent synthetic transformations.

Structural Analysis & Strategic Considerations

The strategic selection of a protecting group (PG) for 1-(2-Bromophenyl)-2-methylpropan-1-ol must account for two primary vectors:

  • Steric Impediment: The adjacent isopropyl group and the ortho-bromo substituent create a dense steric shield around the C1 oxygen. Standard electrophiles (e.g., alkyl chlorides, standard silyl chlorides) will exhibit sluggish kinetics or fail entirely to react[3].

  • Downstream Chemical Compatibility: The ortho-bromo group is a classic handle for generating organolithium species (via n-BuLi or t-BuLi) or for participating in Suzuki/Heck cross-coupling reactions[2]. The chosen PG must withstand highly basic, nucleophilic, or reductive transition-metal environments[4].

Mechanistic Insights: Selecting the Right Protecting Group

Overcoming Steric Bulk with Silyl Triflates (TBS)

The tert-butyldimethylsilyl (TBS) ether is a standard, robust protecting group. However, attempting to protect 1-(2-Bromophenyl)-2-methylpropan-1-ol using the traditional TBS-Cl and imidazole protocol will likely fail due to the severe steric clash between the tert-butyl group on the silicon and the substrate's isopropyl/aryl groups[3].

The Solution: We must shift the mechanistic pathway by utilizing TBS-OTf (tert-butyldimethylsilyl trifluoromethanesulfonate) paired with 2,6-lutidine [5]. The triflate is a superior leaving group, rendering the silicon center highly electrophilic. 2,6-lutidine acts as a sterically hindered, non-nucleophilic base; it efficiently scavenges the triflic acid (TfOH) byproduct without competing with the hindered alcohol for the silylating agent[6].

The Acetal Advantage (MOM)

For downstream applications involving aggressive nucleophiles or strong bases (e.g., Grignard reagents, organolithiums), the methoxymethyl (MOM) ether is often the premier choice[7]. Despite the substrate's steric hindrance, MOM protection is highly efficient. The Causality: The lone pairs on the oxygen of MOM-Cl assist in the expulsion of the chloride ion, generating a highly reactive, linear oxonium ion intermediate[7]. This small, highly electrophilic species easily penetrates the steric shield of the secondary alcohol. Once installed, the MOM ether is exceptionally stable to strong bases and organometallic reagents[8].

The Benzyl Trap and the THP Complication
  • The Benzyl (Bn) Trap: While benzyl ethers are stable to base, their standard removal via palladium-catalyzed hydrogenolysis (H₂, Pd/C) carries a severe risk of concomitant reductive debromination of the ortho-bromo group[9]. Bn ethers should be strictly avoided if the halogen is required for later steps.

  • The THP Complication: The tetrahydropyranyl (THP) group is easily installed, but it introduces a new stereocenter. Because C1 of 1-(2-Bromophenyl)-2-methylpropan-1-ol is already chiral, THP protection yields a mixture of diastereomers, needlessly complicating NMR analysis and purification[10].

Decision Matrix & Quantitative Data

PG_Strategy Start 1-(2-Bromophenyl)-2-methylpropan-1-ol (Hindered Secondary Alcohol) Cond1 Planned Downstream Chemistry Start->Cond1 Path1 Organolithium / Grignard (Strong Base/Nucleophile) Cond1->Path1 Path2 Pd-Catalyzed Cross-Coupling (Suzuki, Heck) Cond1->Path2 PG1 MOM Ether (Small, Base-Stable) Path1->PG1 Preferred PG2 TBS Ether (Robust, Orthogonal) Path1->PG2 Viable Path2->PG2 Preferred PG3 Avoid Benzyl (Bn) Ether (Debromination Risk) Path2->PG3 Caution

Caption: Decision tree for protecting group selection based on downstream chemistry.

Table 1: Protecting Group Compatibility and Reaction Parameters
Protecting GroupInstallation ReagentsDeprotection ReagentsStability to OrganolithiumsStability to Pd-Catalysis
MOM Ether MOM-Cl, DIPEA, DCMHCl/MeOH or TFAExcellent Good
TBS Ether TBS-OTf, 2,6-lutidine, DCMTBAF, THFGood (Avoid excess base)Excellent
Benzyl (Bn) NaH, BnBr, DMFH₂, Pd/CExcellentPoor (Debromination)
THP Acetal DHP, PPTS, DCMAcidic SolvolysisGoodGood (Forms Diastereomers)

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific mechanistic workups to ensure high yield and purity.

Protocol A: TBS Protection of a Hindered Secondary Alcohol[3][5]

Use this protocol to establish a robust, orthogonal silyl ether.

  • Preparation: To an oven-dried, argon-purged 100 mL round-bottom flask, add 1-(2-Bromophenyl)-2-methylpropan-1-ol (1.0 equiv, 10.0 mmol) and anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add 2,6-lutidine (2.0 equiv, 20.0 mmol) via syringe. Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Dropwise, add TBS-OTf (1.5 equiv, 15.0 mmol) over 10 minutes. Mechanistic Note: The slow addition prevents localized heating and controls the generation of the highly reactive silylating species.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor completion via TLC (Hexanes/EtOAc, 9:1).

  • Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (20 mL). Crucial Step: The bicarbonate neutralizes the triflic acid byproduct, preventing premature desilylation. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography to yield the TBS-protected alcohol.

Protocol B: MOM Protection via Activated Alkylation[5][7]

Use this protocol when extreme stability to strong bases (e.g., halogen-metal exchange) is required.

  • Preparation: In a fume hood, charge a dry flask with 1-(2-Bromophenyl)-2-methylpropan-1-ol (1.0 equiv, 10.0 mmol), N,N-diisopropylethylamine (DIPEA) (3.0 equiv, 30.0 mmol), and anhydrous DCM (0.2 M) under argon. Cool to 0 °C.

  • Alkylation: Carefully add Chloromethyl methyl ether (MOM-Cl) (2.0 equiv, 20.0 mmol) dropwise. (Caution: MOM-Cl is a known carcinogen and highly volatile; handle strictly in a fume hood).

  • Catalysis (Optional but recommended): Add a catalytic amount of NaI (0.1 equiv) to accelerate the reaction via the in situ formation of the more reactive MOM-I[5].

  • Reaction: Stir at room temperature for 12–16 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol C: Thermodynamic Deprotection of TBS Ethers[3][11]

Use this protocol to unmask the alcohol after downstream modifications are complete.

  • Preparation: Dissolve the TBS-protected intermediate (1.0 equiv) in anhydrous THF (0.1 M) at room temperature.

  • Fluoride Addition: Add a 1.0 M solution of Tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv) dropwise.

  • Reaction: Stir at room temperature for 1–3 hours. Mechanistic Note: The reaction is thermodynamically driven by the formation of the extremely strong Si–F bond (~155 kcal/mol), which irreversibly cleaves the silyl ether[11].

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 × 15 mL). Wash with water to remove residual TBAF salts, dry over Na₂SO₄, and concentrate.

References

  • Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. DOKUMEN.PUB.
  • UWindsor Chemistry. Alcohol Protecting Groups: Silyl Ethers.
  • Chad's Prep. Protecting Groups for Alcohols: Silyl Ethers | 12.5 Organic Chemistry. YouTube.
  • NextSDS. 1-(2-bromophenyl)-2-methylpropan-1-ol — Chemical Substance Information.
  • The Journal of Organic Chemistry. Substitution Controlled Functionalization of ortho-Bromobenzylic Alcohols via Palladium Catalysis. ACS Publications.
  • Total Synthesis. Protecting Groups Archives: TBS-OTf and MOM-Cl Protocols.
  • Benchchem. 2-Methoxyethoxymethyl chloride.
  • Benchchem. tert-Butyldimethylsilane.
  • Benchchem. Beyond Triethylamine: A Comparative Guide.
  • Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism.
  • ResearchGate. Reductive Cleavage of Benzyl Ethers with Lithium Naphthalenide. A Convenient Method for Debenzylation.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of 1-(2-Bromophenyl)-2-methylpropan-1-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist, Process Chemistry Division Welcome to the Process Chemistry Technical Support Center. If you...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist, Process Chemistry Division

Welcome to the Process Chemistry Technical Support Center. If you are experiencing low yields, complex impurity profiles, or reproducibility issues during the synthesis of 1-(2-Bromophenyl)-2-methylpropan-1-ol, you are likely encountering fundamental mechanistic conflicts. This guide bypasses generic advice to provide field-proven, causality-driven solutions and self-validating protocols.

Part 1: Diagnostic Triage – Why is my yield so low?

Q: I am reacting 2-bromobenzaldehyde with isopropylmagnesium bromide (Route A), but my yields are consistently below 30%. My GC-MS shows a massive side-product peak. What is going wrong?

A: You are experiencing a classic mechanistic mismatch. When reacting a sterically hindered Grignard reagent that contains β -hydrogens (like isopropylmagnesium bromide) with an aldehyde, the desired nucleophilic 1,2-addition pathway must compete with a 6-membered cyclic transition state that facilitates β -hydride transfer. This side reaction reduces your 2-bromobenzaldehyde into 2-bromobenzyl alcohol while liberating propene gas (1)[1]. Furthermore, the presence of the aryl bromide on your substrate invites competitive halogen-metal exchange, destroying your starting material.

CompetingPathways SM Route A: 2-Bromobenzaldehyde + Isopropylmagnesium Bromide Addition 1,2-Nucleophilic Addition (Desired Pathway) SM->Addition Nucleophilic Attack Reduction Beta-Hydride Reduction (Major Side Reaction) SM->Reduction Cyclic 6-Membered TS Exchange Halogen-Metal Exchange (Minor Side Reaction) SM->Exchange Br/Mg Exchange Prod_Add 1-(2-Bromophenyl)-2-methylpropan-1-ol (Target Product) Addition->Prod_Add Prod_Red 2-Bromobenzyl alcohol + Propene Reduction->Prod_Red Prod_Exc 2-Formylphenylmagnesium bromide + 2-Bromopropane Exchange->Prod_Exc

Mechanistic divergence in Route A leading to low yields via beta-hydride reduction.

Part 2: The Engineered Solution – Umpolung & Turbo Grignard

Q: How do I completely bypass this reduction pathway?

A: By inverting the polarity of your synthons. Instead of using an alkyl Grignard and an aryl aldehyde, you must use an aryl Grignard and an alkyl aldehyde. Aryl Grignards lack β -hydrogens, making β -hydride reduction chemically impossible. By reacting 2-bromophenylmagnesium chloride with isobutyraldehyde, you force the system exclusively down the 1,2-addition pathway.

Q: If I need 2-bromophenylmagnesium chloride, can I just make it from 1,2-dibromobenzene to save costs?

A: No. 1,2-dibromobenzene undergoes sluggish magnesium insertion and is highly prone to 1,2-elimination, forming a highly reactive benzyne intermediate that will decimate your yield and create complex impurity profiles (2)[2]. The authoritative, scalable solution is to use 1-bromo-2-iodobenzene and perform a selective Iodine/Magnesium exchange using Knochel's Turbo Grignard reagent (iPrMgCl·LiCl) (3)[3].

OptimizedWorkflow Substrate 1-Bromo-2-iodobenzene Intermediate 2-Bromophenylmagnesium chloride·LiCl Substrate->Intermediate Selective I/Mg Exchange (-15 °C) Reagent iPrMgCl·LiCl (Turbo Grignard) Reagent->Intermediate Product 1-(2-Bromophenyl)- 2-methylpropan-1-ol Intermediate->Product 1,2-Addition (0 °C to RT) Electrophile Isobutyraldehyde Electrophile->Product

Optimized Route B workflow utilizing Turbo Grignard for selective I/Mg exchange.

Part 3: Process Data & Yield Analytics

To justify the switch to Route B, review the comparative process data below. The Turbo Grignard route eliminates the primary modes of failure.

ParameterRoute A (Traditional Approach)Route B (Turbo Grignard Approach)
Starting Materials 2-Bromobenzaldehyde + iPrMgBr1-Bromo-2-iodobenzene + Isobutyraldehyde
Metalating Reagent NoneiPrMgCl·LiCl
Operating Temperature 0 °C to Room Temp-15 °C to 0 °C
Primary Yield < 30%> 85%
Major Side Product 2-Bromobenzyl alcohol (~50%)Trace debrominated alcohol (< 5%)
Mechanistic Failure β -hydride reductionN/A (Aryl Grignard lacks β -hydrogens)

Part 4: Self-Validating Experimental Protocol (Route B)

A robust protocol must verify its own success at each intermediate stage. Follow this step-by-step methodology for Route B.

Step 1: Preparation of the Aryl Grignard (I/Mg Exchange)
  • Action: Dissolve 1-bromo-2-iodobenzene (1.0 equiv) in anhydrous THF (0.5 M) under an argon atmosphere. Cool the reactor to -15 °C. Add iPrMgCl·LiCl (1.05 equiv, 1.3 M in THF) dropwise over 15 minutes.

  • Causality: The LiCl in the Turbo Grignard breaks up polymeric magnesium aggregates, forming a highly reactive monomeric "ate" complex. This drastically accelerates the kinetic nucleophilicity of the isopropyl group, allowing for rapid and 100% selective iodine-magnesium exchange at low temperatures without affecting the bromine atom.

  • Self-Validation (In-Process Control 1): After 30 minutes of stirring, withdraw a 0.1 mL aliquot, quench it in 1 mL of saturated aqueous NH₄Cl, extract with 1 mL EtOAc, and analyze via GC-MS. The chromatogram must show the complete disappearance of 1-bromo-2-iodobenzene and the appearance of bromobenzene (formed by protonation of the intermediate). If unreacted starting material remains, your iPrMgCl·LiCl titer is low; add an additional 0.1 equiv and re-test.

Step 2: Electrophilic Trapping
  • Action: Once the exchange is confirmed by IPC 1, maintain the reaction at -15 °C and add isobutyraldehyde (1.2 equiv) dropwise. Allow the mixture to slowly warm to 0 °C over 1 hour.

  • Causality: The aryl Grignard acts as a hard nucleophile. Because it lacks β -hydrogens, it cannot reduce the isobutyraldehyde. The low temperature prevents any potential base-catalyzed enolization of the isobutyraldehyde.

  • Self-Validation (In-Process Control 2): Monitor via TLC (Hexanes/EtOAc 8:2). The UV-active spot of the intermediate should convert entirely to a more polar, UV-active spot (the product alkoxide).

Step 3: Quench and Isolation
  • Action: Quench the reaction strictly at 0 °C by slowly adding saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc, wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Causality: NH₄Cl provides a mild proton source to neutralize the magnesium alkoxide (pH ~6-7) without causing acid-catalyzed dehydration of the resulting secondary alcohol, which would occur if strong acids like HCl were used.

Part 5: Advanced Troubleshooting FAQs

Q: My IPC 1 (GC-MS) shows a mixture of bromobenzene and iodobenzene after quenching. What does this mean? A: This indicates incomplete Iodine/Magnesium exchange. The Turbo Grignard reagent (iPrMgCl·LiCl) relies heavily on the lithium chloride to break up aggregates (3)[3]. If your iPrMgCl·LiCl solution is old, it may have degraded or precipitated. Always titrate your Grignard reagent before use (e.g., using iodine or menthol/1,10-phenanthroline) to ensure accurate stoichiometry.

Q: Can I run the I/Mg exchange at room temperature to speed it up? A: Absolutely not. While the I/Mg exchange is fast, allowing the reaction to warm above 0 °C before adding the electrophile increases the risk of the newly formed 2-bromophenylmagnesium chloride undergoing a secondary Bromine/Magnesium exchange with the iPrI byproduct, or eliminating to form benzyne. Strict temperature control at -15 °C is critical for chemoselectivity.

Q: Why use isobutyraldehyde instead of acetone? A: Acetone would yield 2-(2-bromophenyl)propan-2-ol (a tertiary alcohol), not the target molecule 1-(2-Bromophenyl)-2-methylpropan-1-ol (a secondary alcohol). Isobutyraldehyde provides the exact carbon skeleton required for your target.

References
  • 14.13: Organomagnesium and Organolithium Compounds in Synthesis. Chemistry LibreTexts. Available at:[Link]

  • Bimetallic Combinations for Dehalogenative Metalation Involving Organic Compounds. Chemical Reviews - ACS Publications. Available at:[Link]

  • Total Synthesis and Structure Revision of (−)-Avicennone C. ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Debromination in ortho-Bromo Benzylic Alcohol Cross-Couplings

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges with substrates containing unprotected, coordinating functional groups.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges with substrates containing unprotected, coordinating functional groups. When performing palladium-catalyzed cross-couplings (such as Suzuki-Miyaura or Buchwald-Hartwig reactions) on 1-(2-Bromophenyl)-2-methylpropan-1-ol , users consistently report unacceptably high levels of hydrodehalogenation (debromination).

This guide deconstructs the chemical causality behind this specific failure mode and provides field-proven, self-validating protocols to ensure synthetic success.

The Mechanistic Root Cause: Intramolecular Sabotage

Unlike standard aryl bromides where debromination is typically mediated by exogenous hydride sources like protic solvents or alkoxide bases[1], 1-(2-Bromophenyl)-2-methylpropan-1-ol possesses an intramolecular sabotage mechanism.

The molecule features a secondary benzylic alcohol positioned ortho to the bromide. Following the initial oxidative addition of Pd(0) into the C-Br bond, the adjacent hydroxyl group coordinates to the electrophilic Pd(II) center. In the presence of a base, this forms a highly stable palladium alkoxide intermediate. This species is geometrically primed for rapid β-hydride elimination, transferring the benzylic hydrogen to the palladium center to generate an aryl-Pd(II)-hydride and a ketone byproduct (1-(2-bromophenyl)-2-methylpropan-1-one)[2]. Subsequent reductive elimination irreversibly yields the debrominated byproduct.

Mechanism A 1-(2-Bromophenyl)-2-methylpropan-1-ol + Pd(0) Catalyst B Oxidative Addition [Ar-Pd(II)-Br] A->B C Alkoxide Coordination (Intramolecular) B->C Base / Slow Transmetalation F Transmetalation (Boronic Acid) B->F Fast Pathway D β-Hydride Elimination [Ar-Pd(II)-H] + Ketone C->D β-H Transfer E Reductive Elimination Debrominated Byproduct D->E G Desired Cross-Coupled Product F->G

Mechanistic divergence between desired cross-coupling and unwanted hydrodebromination.

Troubleshooting FAQs

Q1: Why does changing the solvent from ethanol to toluene not completely stop the debromination? Causality: While protic solvents like ethanol can act as exogenous hydride donors via their own β-hydride elimination[3], the primary hydride source in your reaction is the substrate itself. The benzylic alcohol provides an intramolecular, entropically favored pathway for Pd-H formation. Switching to an aprotic solvent like toluene removes the exogenous threat but does not disable the intramolecular mechanism.

Q2: How do I choose the right ligand to suppress this side reaction if I cannot add a protecting group? Causality: If protection is impossible, you must accelerate the transmetalation and reductive elimination steps to outcompete the β-hydride elimination[4]. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos or SPhos) are highly effective here. Their electron density stabilizes the Pd(0) state and accelerates oxidative addition, while their steric bulk forces the substrate into a conformation that accelerates reductive elimination, effectively "outrunning" the side reaction.

Q3: What is the definitive solution to this problem? Causality: The most scientifically rigorous and reproducible solution is to chemically mask the benzylic alcohol. Converting the hydroxyl group to a tert-butyldimethylsilyl (TBS) or methoxymethyl (MOM) ether eliminates the possibility of alkoxide coordination to the palladium center, completely shutting down the intramolecular β-hydride elimination pathway.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the product distribution during the Suzuki-Miyaura coupling of 1-(2-Bromophenyl)-2-methylpropan-1-ol with phenylboronic acid.

EntryProtection StrategyCatalyst / LigandBaseSolventTemp (°C)Yield (Coupled)Yield (Debrominated)
1NonePd(PPh₃)₄NaOtBuEtOH8015%75%
2NonePd(dppf)Cl₂K₂CO₃Dioxane/H₂O8045%40%
3NonePd₂(dba)₃ / XPhosK₃PO₄Toluene9072%18%
4TBS Ether Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O8092% <2%

Note: Strong bases (Entry 1) rapidly deprotonate the benzylic alcohol, accelerating β-hydride elimination. Protection (Entry 4) provides the only near-quantitative resolution.

Mitigation Workflow

Workflow Start High Debromination Observed? Protect Protect -OH Group (TBS or MOM Ether) Start->Protect Yes (Definitive Fix) Base Switch to Weaker Base (e.g., K3PO4, K2CO3) Start->Base If protection is unviable Success Optimal Cross-Coupling Achieved Protect->Success Solvent Use Aprotic Solvent (e.g., Toluene, THF) Base->Solvent Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos) Ligand->Success Solvent->Ligand

Step-by-step troubleshooting logic for mitigating debromination in cross-coupling.

Self-Validating Experimental Protocol

To ensure absolute reliability, the following protocol utilizes the TBS-protection strategy (Entry 4). It is designed as a self-validating system , meaning built-in analytical checkpoints confirm success before proceeding to the next step.

Phase 1: Alcohol Masking (TBS Protection)
  • Reaction Setup: In an oven-dried round-bottom flask under N₂, dissolve 1-(2-Bromophenyl)-2-methylpropan-1-ol (1.0 equiv) in anhydrous DMF (0.5 M).

  • Reagent Addition: Add imidazole (2.5 equiv) and stir until fully dissolved. Cool the mixture to 0 °C using an ice bath, then add TBSCl (1.2 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The starting material (Rf ~0.3, stains dark with KMnO₄) must completely convert to a non-polar, higher-running spot (Rf ~0.8). Do not proceed until the starting material is consumed.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with Et₂O (3x), wash the combined organic layers heavily with brine (to remove DMF), dry over Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: In a Schlenk flask, combine the TBS-protected aryl bromide (1.0 equiv), the desired arylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Degassing: Evacuate the flask and backfill with N₂ three times. Add a degassed mixture of Toluene/H₂O (10:1 ratio, 0.2 M concentration).

  • Heating: Seal the flask and heat to 80 °C for 4 hours under vigorous stirring.

  • Validation Checkpoint 2 (LC-MS): Analyze an aliquot via LC-MS. Validate success by observing the disappearance of the protected bromide's distinct isotope pattern (M, M+2) and the appearance of the coupled product mass. Crucially, the absence of the M-79 peak confirms that the intramolecular debromination pathway has been successfully disabled.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify the crude product via flash column chromatography.

References
  • BenchChem Tech Support. "". BenchChem.[4]

  • Firmansjah, L., et al. "". Journal of the American Chemical Society (2012).[2]

  • Ahmadi, Z., & McIndoe, J. S. "". Chemical Communications (2013).[3]

  • "". White Rose Research Online.[1]

Sources

Troubleshooting

Optimizing enantiomeric excess (ee) in 1-(2-Bromophenyl)-2-methylpropan-1-ol chiral resolution

Welcome to the Technical Support Center for Chiral Resolution. As a Senior Application Scientist, I have designed this guide to help you navigate the severe steric and thermodynamic challenges associated with the resolut...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral Resolution. As a Senior Application Scientist, I have designed this guide to help you navigate the severe steric and thermodynamic challenges associated with the resolution of 1-(2-Bromophenyl)-2-methylpropan-1-ol .

Because this secondary alcohol features an ortho-bromo substituted phenyl ring and a bulky isopropyl group flanking the chiral center, standard enzymatic kinetic resolution (EKR) protocols often fail. This guide will explain the chemical causality behind these failures and provide self-validating protocols to optimize your enantiomeric excess ( ee ) and yield.

Diagnostic Workflows

ResolutionWorkflow Start Racemic 1-(2-Bromophenyl) -2-methylpropan-1-ol Enzyme Biocatalyst: TLL or CAL-B Start->Enzyme Acyl Acyl Donor: Isopropenyl Acetate Enzyme->Acyl Resolution Kinetic Resolution (KR) Acyl->Resolution ProductR (R)-Acetate (Target Product) Resolution->ProductR Fast Acylation ProductS (S)-Alcohol (Unreacted) Resolution->ProductS Slow/No Acylation DKR In situ Racemization (NbOPO4 or Ru-Catalyst) DKR->Resolution Racemized Alcohol ProductS->DKR DKR Pathway

Workflow for Enzymatic and Dynamic Kinetic Resolution of bulky secondary alcohols.

TroubleshootingLogic Issue Low ee or Conversion Steric Steric Clash (ortho-Bromo) Issue->Steric Byproduct Hemiacetal Formation Issue->Byproduct YieldCap 50% Yield Ceiling Issue->YieldCap Sol1 Use TLL Enzyme or Microwave Steric->Sol1 Sol2 Use Isopropenyl Acetate Byproduct->Sol2 Sol3 Implement DKR YieldCap->Sol3

Logical troubleshooting matrix addressing steric, chemical, and thermodynamic resolution limits.

Troubleshooting Guide & FAQs

Q: Why is my reaction rate extremely slow, and why am I detecting abnormal higher-molecular-weight byproducts? A: The ortho-bromo substituent on your substrate introduces massive steric hindrance. When using standard vinyl acetate as an acyl donor, the primary transesterification is so slow that the byproduct, acetaldehyde, has time to react with the unreacted alcohol. This forms a hemiacetal, which the lipase then erroneously acylates, destroying your mass balance and yield[1]. Causality & Solution: Switch your acyl donor from vinyl acetate to isopropenyl acetate. Isopropenyl acetate yields acetone as a byproduct, which is sterically precluded from forming hemiacetals with your bulky substrate[1].

Q: My enantiomeric ratio (E-value) is below 20. How do I improve the enzyme's enantiodiscrimination for this specific bulky substrate? A: 1-(2-Bromophenyl)-2-methylpropan-1-ol has two bulky groups flanking the chiral center. Standard lipases like Candida antarctica Lipase B (CAL-B) typically struggle because their "medium binding pocket" is designed for ethyl or smaller groups. However, Thermomyces lanuginosus lipase (TLL) has demonstrated superior catalytic activity and enantioselectivity (E > 200) for highly bulky sec-alcohols[2]. Furthermore, applying microwave irradiation has been shown to synergistically increase the affinity of the substrate toward the active site of lipases, improving both the initial reaction rate and the final ee [3].

Q: How can I break the 50% yield ceiling while maintaining >99% ee ? A: Standard EKR is mathematically capped at 50% yield because the enzyme only acylates one enantiomer. To achieve up to 100% theoretical yield, you must implement Dynamic Kinetic Resolution (DKR). This involves adding an in situ racemization agent. Niobium salts (e.g., NbOPO₄) or Ruthenium-based catalysts reversibly dehydrate/rehydrate the chiral center, racemizing the slow-reacting (S)-alcohol back into the racemic pool without deactivating the lipase[4].

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. In these methodologies, the self-validating mechanism relies on the mathematical relationship of kinetic resolution: c=eeS​/(eeS​+eeP​) . If your measured conversion (via achiral GC) exceeds the conversion calculated from the enantiomeric excesses, your system is leaking mass to a side reaction (e.g., ester hydrolysis). This built-in diagnostic prevents false positives in yield reporting.

Protocol A: Hemiacetal-Free Enzymatic Kinetic Resolution (EKR)
  • Preparation: Dissolve 10 mmol of racemic 1-(2-Bromophenyl)-2-methylpropan-1-ol in 50 mL of anhydrous MTBE (Methyl tert-butyl ether). Note: Anhydrous conditions are critical to prevent ester hydrolysis.

  • Acyl Donor Addition: Add 30 mmol of isopropenyl acetate. (Causality: The 3x molar excess drives the thermodynamic equilibrium forward, while the isopropenyl leaving group prevents hemiacetal formation).

  • Biocatalyst Introduction: Add 100 mg of immobilized TLL or CAL-B (Novozym 435).

  • Incubation & Monitoring: Incubate at 45°C under orbital shaking (200 rpm). Monitor via chiral GC/HPLC.

  • Validation Check: Stop the reaction exactly at c=50% to maximize eeS​ . Verify that cmeasured​≈ccalculated​ .

Protocol B: Chemoenzymatic Dynamic Kinetic Resolution (DKR)
  • Preparation: Dissolve 10 mmol of the racemic alcohol in 50 mL of dry Toluene. (Causality: Toluene supports the higher temperatures required for the racemization catalyst to activate).

  • Catalyst Loading: Add 250 mg of CAL-B and 10 mol% of Niobium phosphate hydrate (NbOPO₄·nH₂O)[4].

  • Acyl Donor: Add 20 mmol of p-chlorophenyl acetate. (Causality: Standard vinyl esters can poison metal racemization catalysts; activated aryl esters are safer for DKR).

  • Reaction: Heat to 60°C under an argon atmosphere.

  • Validation Check: Sample the reaction at 4h and 24h. The ee of the unreacted alcohol should remain near 0% (indicating fast, successful racemization), while the ee of the product ester should be >95% (indicating high enzyme selectivity)[4].

Quantitative Optimization Matrix

The following table summarizes the expected optimization trajectory for highly hindered 1-arylalkanols, demonstrating how targeted parameter shifts resolve specific bottlenecks.

Optimization ParameterEnzymeAcyl DonorAdditive / ConditionTime (h)Conversion (%) ee of Product (%)
Baseline EKR CAL-BVinyl AcetateStandard Heating (45°C)482085
Hemiacetal Suppression CAL-BIsopropenyl AcetateStandard Heating (45°C)483592
Steric Optimization TLLIsopropenyl AcetateStandard Heating (45°C)2448>99
Microwave Synergy TLLIsopropenyl AcetateMicrowave (60°C)449>99
DKR Implementation CAL-Bp-Chlorophenyl AcetateNbOPO₄ (60°C)2492 95

References

  • Microwave assisted enzymatic kinetic resolution of (±)-1-phenyl-2-propyn-1-ol in nonaqueous media. National Library of Medicine (NIH). Available at: [Link][3]

  • Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. SciELO. Available at: [Link][4]

  • Structural and Experimental Evidence for the Enantiomeric Recognition toward a Bulky sec-Alcohol by Candida antarctica Lipase B. ACS Catalysis. Available at: [Link][2]

  • Formation of hemiacetal esters in lipase-catalysed reactions of vinyl esters with hindered secondary alcohols. ResearchGate. Available at:[Link][1]

Sources

Optimization

Troubleshooting steric hindrance in ortho-substituted 1-(2-Bromophenyl)-2-methylpropan-1-ol reactions

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the severe steric hindrance inherent to 1-(2-Bromophenyl)-2-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the severe steric hindrance inherent to 1-(2-Bromophenyl)-2-methylpropan-1-ol .

The structural topology of this molecule presents a dual-threat to synthetic efficiency:

  • An ortho-substituted bromine atom adjacent to a bulky benzylic secondary alcohol.

  • An isopropyl group (-CH(CH3)2) directly attached to the carbinol carbon.

This creates a highly congested microenvironment that physically repels catalysts and reagents, leading to stalled cross-couplings and incomplete oxidations. Below, we dissect the causality of these failures and provide field-proven, self-validating protocols to overcome them.

Module 1: Overcoming Steric Arrest in Palladium-Catalyzed Cross-Couplings

FAQ: Why does my Suzuki/Buchwald-Hartwig coupling fail with this substrate?

The Root Cause (Causality): In standard palladium catalysis using ligands like PPh3, the catalyst rests as a bis-ligated complex, [Pd(L)2​] . When attempting to couple 1-(2-Bromophenyl)-2-methylpropan-1-ol, the massive steric wall created by the ortho-isopropyl-carbinol group physically prevents the [Pd(L)2​] species from approaching the C-Br bond. Consequently, the critical first step—oxidative addition—cannot occur, and the starting material remains unreacted[1].

The Solution: You must force the palladium into a highly reactive, mono-ligated state [Pd(L)] . This is achieved using Buchwald dialkylbiarylphosphine ligands, such as SPhos or XPhos . The extreme steric bulk of the ligand's own biphenyl architecture paradoxically accelerates the reaction. It prevents the coordination of a second ligand molecule, leaving a highly unsaturated, electron-rich Pd(0) center that is small enough to slip past the substrate's steric shielding and insert into the C-Br bond[2][3].

CrossCoupling Substrate Hindered Aryl Bromide (Steric Shielding) Ox_Add Oxidative Addition (Bypasses Steric Clash) Substrate->Ox_Add Pd_Pre Pd Precatalyst + SPhos (Bulky Biaryl Ligand) Active_Pd Mono-ligated[Pd(0)L] (Highly Reactive) Pd_Pre->Active_Pd Ligand Activation Active_Pd->Ox_Add C-Br Insertion Transmet Transmetalation Ox_Add->Transmet Red_Elim Reductive Elimination (Steric Relief) Transmet->Red_Elim Red_Elim->Active_Pd Catalyst Regeneration Product Coupled Product Red_Elim->Product

Fig 1: Pd-catalyzed cross-coupling cycle overcoming ortho-steric hindrance via mono-ligated Pd(0).

Quantitative Data: Ligand Efficiency Comparison

Table 1: Performance of various ligands in the Suzuki-Miyaura coupling of ortho-hindered aryl bromides.

LigandPd (mol %)Temp (°C)Yield (%)Mechanistic Causality
PPh35.0100<10Bis-ligated Pd(0) cannot penetrate the steric shield.
PCy32.080~40Stronger electron donation, but still forms inactive resting states.
SPhos1.060-80>90Biaryl structure enforces the active mono-ligated Pd(0) species.
tBuXPhos1.025-60>95Extreme ligand bulk accelerates the final reductive elimination step.
Self-Validating Protocol: Suzuki-Miyaura Coupling with SPhos

This protocol utilizes visual and analytical checkpoints to guarantee system integrity.

  • Preparation: In a rigorously dried Schlenk flask under argon, combine 1-(2-Bromophenyl)-2-methylpropan-1-ol (1.0 eq), the desired boronic acid (1.5 eq), Pd2​(dba)3​ (0.01 eq), SPhos (0.02 eq), and anhydrous K3​PO4​ (2.0 eq).

  • Solvent Addition: Add degassed Toluene/Water (10:1 ratio, 0.2 M).

    • Validation Checkpoint 1 (Visual): Upon solvent addition and gentle warming to 40 °C, the suspension will transition from a dark purple/black (unactivated Pd2​(dba)3​ ) to a deep, homogenous red-orange. This color shift confirms the successful generation of the active [Pd(0)(SPhos)] species.

  • Reaction: Heat the mixture to 80 °C for 4-6 hours.

  • Monitoring: Check reaction progress via TLC (Hexanes/EtOAc 4:1).

    • Validation Checkpoint 2 (Analytical): The starting material is strongly UV-active at Rf​ ~0.45. The reaction is complete when this spot entirely vanishes, replaced by a new, more polar or non-polar spot depending on the boronic acid used.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4​ , and concentrate for column chromatography.

Module 2: Precision Oxidation of the Hindered Secondary Alcohol

FAQ: Why do Swern or PCC oxidations yield mostly unreacted starting material?

The Root Cause (Causality): Oxidizing the secondary alcohol of 1-(2-Bromophenyl)-2-methylpropan-1-ol to its corresponding ketone (1-(2-bromophenyl)-2-methylpropan-1-one) is notoriously difficult. The bulky isopropyl group and the ortho-bromine atom create a "steric umbrella" over the hydroxyl oxygen. Traditional oxidants like Pyridinium Chlorochromate (PCC) or the activated DMSO intermediate in a Swern oxidation are simply too bulky to coordinate with the shielded oxygen atom before they decompose[4].

The Solution: Dess-Martin Periodinane (DMP) is the reagent of choice for highly hindered alcohols[5][6]. However, pure DMP can still react sluggishly. The critical intervention is the addition of 1 equivalent of water . Water partially hydrolyzes the DMP, replacing an acetate ligand with a hydroxyl group. This creates a highly electrophilic, less sterically encumbered hypervalent iodine intermediate that rapidly undergoes ligand exchange with the hindered substrate, accelerating the oxidation rate by orders of magnitude[4][5].

DMP_Oxidation Alcohol Hindered Secondary Alcohol (Steric Umbrella) Ligand_Ex Rapid Ligand Exchange (Alcohol coordinates) Alcohol->Ligand_Ex DMP Dess-Martin Periodinane (Sluggish Reactivity) Active_DMP Hydrolyzed DMP Intermediate (Highly Electrophilic) DMP->Active_DMP Water H2O Addition (Rate Accelerator) Water->Active_DMP Hydrolysis Active_DMP->Ligand_Ex Elimination Alpha-Proton Abstraction Ligand_Ex->Elimination Ketone Ketone Product (Steric Relief) Elimination->Ketone

Fig 2: Mechanism of water-accelerated Dess-Martin oxidation for sterically hindered alcohols.

Quantitative Data: Oxidation Reagent Efficacy

Table 2: Comparison of oxidation methodologies for ortho-hindered isobutyl carbinols.

Reagent SystemConditionsTimeYield (%)Mechanistic Causality
Swern (DMSO/ (COCl)2​ )-78 °C to RT4 h40-50Bulky intermediate decomposes before alcohol coordination.
PCCRT, CH2​Cl2​ 12 h<30Chromium complex cannot penetrate the steric shield.
Pure DMPRT, CH2​Cl2​ 6 h60-70Slow initial ligand exchange at the hypervalent iodine.
DMP + H2​O (1 eq)RT, CH2​Cl2​ 1 h>95Pre-hydrolysis creates a highly reactive, accessible electrophile.
Self-Validating Protocol: Water-Accelerated Dess-Martin Oxidation

This protocol uses controlled hydrolysis to bypass steric barriers safely.

  • Preparation: Dissolve 1-(2-Bromophenyl)-2-methylpropan-1-ol (1.0 eq) in wet Dichloromethane ( CH2​Cl2​ ) at 0.1 M concentration.

    • Crucial Step: If using anhydrous solvent, deliberately add exactly 1.0 equivalent of deionized water to the solution. Stir vigorously for 5 minutes to ensure micro-dispersion.

  • Oxidant Addition: Add Dess-Martin Periodinane (1.5 eq) in one portion at room temperature.

    • Validation Checkpoint 1 (Visual): The solution will rapidly become cloudy. This white precipitate is the acetic acid byproduct and the reduced iodine species, serving as an immediate visual confirmation that the rapid, water-accelerated ligand exchange and oxidation are occurring[5].

  • Reaction: Stir at room temperature for 1 hour.

  • Monitoring: Check via TLC (Hexanes/EtOAc 8:1).

    • Validation Checkpoint 2 (Analytical): The hindered alcohol ( Rf​ ~0.3) will be completely consumed, replaced by a faster-running ketone spot ( Rf​ ~0.6) that is highly UV-active.

  • Workup (Critical for Safety and Purity): Quench the reaction by adding an equal volume of 1:1 saturated aqueous NaHCO3​ and saturated aqueous Na2​S2​O3​ .

    • Validation Checkpoint 3 (Visual): Stir vigorously for 15 minutes. The cloudy organic layer will become completely clear as the thiosulfate reduces any unreacted hypervalent iodine, and the bicarbonate neutralizes the generated acetic acid[5][6].

  • Isolation: Extract with CH2​Cl2​ , dry over MgSO4​ , and concentrate to yield the pure ketone.

References

  • Dess–Martin oxidation - Wikipedia. Wikimedia Foundation. Available at:[Link]

  • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Dess-Martin Oxidation. Organic Chemistry Portal. Available at:[Link]

  • Alcohol Oxidations. Wipf Group, University of Pittsburgh. Available at:[Link]

Sources

Troubleshooting

Purification methods for 1-(2-Bromophenyl)-2-methylpropan-1-ol without column chromatography

Target Substrate: 1-(2-Bromophenyl)-2-methylpropan-1-ol (MW: 229.11 g/mol ) Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: 1-(2-Bromophenyl)-2-methylpropan-1-ol (MW: 229.11 g/mol )

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who need to scale up the purification of 1-(2-Bromophenyl)-2-methylpropan-1-ol without relying on costly, solvent-heavy column chromatography.

Due to the steric hindrance of the isopropyl group and the lipophilicity of the ortho-bromophenyl ring, this secondary alcohol presents unique purification challenges. The workflows below leverage the specific chemical reactivity and physical properties of the molecule to create self-validating purification systems.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My crude NMR shows a large aldehyde peak (unreacted 2-bromobenzaldehyde). How do I remove it without running a silica column? A1: You can selectively scavenge the aldehyde using a sodium bisulfite wash. Aldehydes readily undergo nucleophilic attack by bisulfite ions to form highly polar, water-soluble α -hydroxy sulfonate adducts[1]. Your sterically hindered secondary alcohol will not react and will remain safely in the organic phase. See Protocol A.

Q2: My Grignard reaction yielded homocoupled biphenyl byproducts and unreacted alkyl halides. How do I isolate my secondary alcohol from these neutral, non-polar impurities? A2: Employ the phthalate half-ester derivatization method. By reacting the crude mixture with phthalic anhydride, you temporarily attach a carboxylic acid "phase tag" exclusively to your alcohol. This allows you to extract the derivatized alcohol into an aqueous bicarbonate solution, leaving all non-polar impurities behind in the organic phase[2]. Subsequent hydrolysis regenerates the pure alcohol. See Protocol B.

Q3: I want to distill 1-(2-Bromophenyl)-2-methylpropan-1-ol, but I am worried about thermal degradation. Is distillation a viable alternative? A3: Yes, but only under high vacuum . The heavy bromine atom and strong intermolecular hydrogen bonding give this molecule a high boiling point (estimated >250°C at atmospheric pressure). Distilling at atmospheric pressure risks thermal dehydration to an alkene. High-vacuum distillation lowers the boiling point to a safe thermal window, preserving the molecule's structural integrity[3]. See Protocol C.

Part 2: Step-by-Step Methodologies

Protocol A: Aldehyde Scavenging via Sodium Bisulfite Wash

Use this protocol when your primary impurity is unreacted starting aldehyde or unhindered ketone.

  • Preparation: Dissolve the crude mixture in a non-polar organic solvent (e.g., Ethyl Acetate or Diethyl Ether) at a concentration of ~0.2 M.

  • Adduct Formation: Add an equal volume of freshly prepared saturated aqueous sodium bisulfite ( NaHSO3​ ).

    • Causality: The ortho-bromine atom on the unreacted 2-bromobenzaldehyde increases the electrophilicity of the carbonyl carbon via inductive effects, making nucleophilic attack by the bisulfite ion highly favorable[1].

  • Agitation: Stir the biphasic mixture vigorously at room temperature for 1–2 hours.

    • Causality: Vigorous stirring maximizes the interfacial surface area, accelerating the mass transfer of the newly formed ionic adduct into the aqueous phase.

  • Phase Separation: Transfer to a separatory funnel and separate the layers. Discard the aqueous layer (which now contains the water-soluble aldehyde adduct).

  • Recovery: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the aldehyde-free alcohol.

Protocol B: Phthalate Half-Ester Derivatization & Extraction

Use this protocol to separate the target alcohol from non-polar, neutral impurities (e.g., alkanes, halides, biphenyls).

  • Derivatization: In a round-bottom flask, dissolve the crude alcohol in anhydrous pyridine (acting as both solvent and base). Add 1.2 equivalents of phthalic anhydride. Heat the mixture to 100°C for 2–4 hours.

    • Causality: Due to the steric bulk of the isopropyl and ortho-bromophenyl groups flanking the carbinol carbon, heating is required to overcome the activation energy barrier for esterification. Pyridine acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate[2].

  • Acidic Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with 1M HCl until the aqueous phase remains acidic (pH < 2).

    • Causality: This step protonates the pyridine, removing it into the aqueous phase as water-soluble pyridinium chloride.

  • Bicarbonate Extraction (The Separation Step): Extract the organic layer with saturated aqueous NaHCO3​ (pH ~8).

    • Causality: The weakly basic bicarbonate deprotonates the free carboxylic acid of the half-ester (pKa ~4). The resulting sodium salt is highly polar and migrates into the aqueous phase. Non-polar impurities remain in the EtOAc layer and are discarded.

  • Acidification & Recovery: Carefully acidify the aqueous phase to pH 2 using concentrated HCl. Extract the resulting cloudy suspension with fresh EtOAc.

    • Causality: Acidification reprotonates the carboxylate back into a lipophilic carboxylic acid, forcing the purified half-ester back into the organic phase.

  • Hydrolysis: Concentrate the EtOAc, dissolve the residue in ethanol, and add 2M NaOH (3 equivalents). Reflux for 2 hours to saponify the ester linkage. Extract with EtOAc, wash with water, and concentrate to yield the pure 1-(2-Bromophenyl)-2-methylpropan-1-ol.

Protocol C: High-Vacuum Fractional Distillation

Use this protocol for large-scale purification when impurities have significantly different boiling points.

  • Apparatus Setup: Assemble a short-path distillation or Kugelrohr apparatus. Ensure all ground-glass joints are properly greased with high-vacuum silicone grease.

    • Causality: A short-path setup minimizes the distance the vapor must travel, reducing holdup volume and limiting the time the molecule is exposed to heat.

  • Vacuum Application: Apply a high vacuum (<1 mmHg) before initiating any heating.

    • Causality: Lowering the system pressure exponentially decreases the boiling point of the mixture. This is a strict requirement to prevent the secondary alcohol from undergoing thermal dehydration[3].

  • Fractionation: Gradually increase the heating mantle temperature. Discard the early fore-run (residual solvents, light alkyl halides). Collect the main fraction containing 1-(2-Bromophenyl)-2-methylpropan-1-ol.

Part 3: Quantitative Data Comparison

The following table summarizes the operational parameters for each chromatography-free purification strategy to aid in workflow selection:

Purification MethodPrimary Target ImpurityScalabilityTypical Yield RecoveryTime/Effort
Sodium Bisulfite Wash Unreacted Aldehydes/KetonesHigh (Multi-kg scale)90–95%Low (1–2 hours)
Phthalate Half-Ester Non-polar organics (biphenyls, halides)Medium (100g scale)75–85%High (1–2 days)
High-Vacuum Distillation Volatiles & Heavy TarsHigh (Multi-kg scale)80–90%Medium (4–6 hours)

Part 4: Process Visualization

The logical flow of the Phthalate Half-Ester method relies on manipulating the solubility of the target molecule through reversible phase-tagging. The diagram below illustrates this self-validating extraction system.

PhthalateExtraction Start Crude Mixture (Alcohol + Non-polar Impurities) Deriv Add Phthalic Anhydride & Pyridine (Heat to 100°C) Start->Deriv HalfEster Phthalate Half-Ester Formed (Contains Free -COOH) Deriv->HalfEster Extract1 Extract with Aq. NaHCO3 (Biphasic System) HalfEster->Extract1 OrgPhase1 Organic Phase (Non-polar Impurities) Extract1->OrgPhase1 Discard AqPhase1 Aqueous Phase (Water-Soluble Half-Ester Salt) Extract1->AqPhase1 Keep Acidify Acidify with HCl to pH 2 Extract with EtOAc AqPhase1->Acidify OrgPhase2 Organic Phase (Purified Half-Ester) Acidify->OrgPhase2 Hydrolysis Hydrolyze with NaOH Extract with EtOAc OrgPhase2->Hydrolysis FinalProd Pure 1-(2-Bromophenyl)- 2-methylpropan-1-ol Hydrolysis->FinalProd

Workflow for the Phthalate Half-Ester Derivatization and Extraction of Secondary Alcohols.

References

  • Chromatography-Free Enzymatic Kinetic Resolution of Secondary Alcohols.
  • Nonaqueous Regeneration of Aldehydes from Bisulfite Adducts: An Applic
  • The Cool Revolution: How Vacuum Distillation is Redefining Modern Spirits Production. Vinsight.

Sources

Optimization

Technical Support Center: Troubleshooting the Reduction of 1-(2-Bromophenyl)-2-methylpropan-1-one

Welcome to the Application Support Center. This knowledge base is designed for researchers, process chemists, and drug development professionals facing challenges in the reduction of highly sterically hindered aryl keton...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This knowledge base is designed for researchers, process chemists, and drug development professionals facing challenges in the reduction of highly sterically hindered aryl ketones.

Specifically, this guide addresses the notoriously difficult reduction of 1-(2-bromophenyl)-2-methylpropan-1-one to its corresponding alcohol. Users frequently report stalled reactions, poor conversion rates (<30%), and unwanted side reactions. Below, we provide a mechanistic breakdown of these failures and offer validated, step-by-step protocols to achieve >95% conversion.

Part 1: Mechanistic Root Cause Analysis

Before altering your protocol, it is critical to understand why this specific substrate resists standard reduction methodologies.

G A Problem: Low Conversion Rates (<30% Yield) B Root Cause 1: Steric Hindrance (o-Bromo & Isopropyl block trajectory) A->B C Root Cause 2: Chemoselectivity (Harsh conditions cause debromination) A->C D Solution A: Luche Reduction (CeCl3 activates carbonyl) B->D Chemical Approach E Solution B: Biocatalysis (KRED enzyme engineering) B->E Enzymatic Approach C->D Mild Hydride Transfer C->E 100% Chemoselective

Fig 1. Troubleshooting logic and mechanistic pathways for sterically hindered ortho-bromo ketone reductions.

FAQ 1: Why does my reduction with standard sodium borohydride (NaBH₄) stall at 20-30% conversion?

Causality & Mechanism: Your substrate features a carbonyl group flanked by an ortho-bromophenyl ring and an isopropyl group. This creates extreme steric shielding (B-strain). Standard NaBH₄ in methanol relies on the hydride attacking the carbonyl carbon. However, the bulky isopropyl group physically blocks the Bürgi-Dunitz trajectory required for nucleophilic attack. Furthermore, the steric twist induced by the ortho-bromo group prevents coplanarity of the carbonyl with the aromatic ring, significantly reducing the electrophilicity of the carbon center.

FAQ 2: If I increase the temperature or use stronger reducing agents like Pd/C + H₂, my yield drops further. Why?

Causality & Mechanism: This is a chemoselectivity failure. The ortho-C-Br bond is highly susceptible to hydrodebromination under harsh reducing conditions or transition-metal catalysis. Using Pd/C with hydrogen gas will rapidly cleave the C-Br bond via oxidative addition before or during carbonyl reduction, yielding 1-phenyl-2-methylpropan-1-ol as a highly undesired impurity. You must use a method that strictly targets the carbonyl.

Part 2: Validated Solutions & Reagent Optimization

To overcome these barriers, you must alter the electronic properties of the substrate or utilize highly specific enzymatic pockets.

Quantitative Data: Comparison of Reducing Agents
Reducing Agent / SystemTypical Conversion (%)Chemoselectivity (C-Br Intact)Enantiomeric Excess (ee %)Application Notes
NaBH₄ / MeOH < 30%HighN/A (Racemic)Stalls due to severe steric hindrance.
Pd/C + H₂ > 99%Low N/A (Racemic)Causes severe hydrodebromination. Avoid.
NaBH₄ + CeCl₃ (Luche) > 95% HighN/A (Racemic)Best chemical method. Ce³⁺ activates carbonyl [1].
KRED (L. kefiri) + NADP⁺ > 94% High> 99.9% Best asymmetric method. Requires cosolvents [2].
FAQ 3: What is the most reliable chemical method to achieve full conversion without debromination?

Causality & Mechanism: The Luche Reduction is the gold standard for this substrate. By adding Cerium(III) chloride (CeCl₃) to the NaBH₄/MeOH system, you alter the reaction mechanics via Hard-Soft Acid-Base (HSAB) theory. Ce³⁺ is a hard Lewis acid that selectively coordinates to the carbonyl oxygen, drastically increasing its electrophilicity. Simultaneously, methanol reacts with NaBH₄ to form methoxyborohydrides, which are "harder" and sterically smaller nucleophiles than the parent borohydride. This synergistic activation allows the hydride to bypass the isopropyl steric bulk [1].

FAQ 4: How do I achieve enantioselective reduction for this specific substrate?

Causality & Mechanism: Transition metal catalysts (like Noyori's Ru-TsDPEN) often struggle with the extreme steric bulk of the ortho-bromo and isopropyl groups. The most robust solution is Biocatalytic Reduction using Ketoreductases (KREDs) . Recent process development demonstrates that KREDs from Lactobacillus kefiri, when paired with an NADP⁺ cofactor recycling system and a cosolvent (like MTBE), can force the substrate into the enzyme's active site. The cosolvent is critical: it dissolves the highly hydrophobic substrate and reduces the thermodynamic barrier for substrate-enzyme binding [2].

Part 3: Self-Validating Experimental Protocols

Below are two field-proven methodologies. Each protocol contains built-in In-Process Controls (IPC) to validate the success of the reaction in real-time.

Protocol A: Modified Luche Reduction (Racemic Synthesis)

Objective: Reduce the ketone to the corresponding racemic alcohol while preserving the C-Br bond.

  • Reagent Preparation: Dissolve 1.0 eq of 1-(2-bromophenyl)-2-methylpropan-1-one and 1.2 eq of CeCl₃·7H₂O in anhydrous methanol to achieve a 0.2 M concentration.

    • Causality: The heptahydrate is crucial; completely anhydrous CeCl₃ is poorly soluble in methanol. The cerium immediately coordinates to the carbonyl, activating it.

  • Hydride Addition: Cool the mixture to 0 °C using an ice bath. Portion-wise, add 1.2 eq of solid NaBH₄ over 15 minutes.

    • Validation Check: Vigorous hydrogen evolution should be observed immediately. The solution may turn slightly milky as cerium salts begin to precipitate.

  • Reaction Monitoring (IPC): Stir at 0 °C for 1 hour, then allow it to warm to room temperature.

    • Self-Validation: Pull a 50 µL aliquot, quench with water, extract with EtOAc, and run TLC (Hexanes:EtOAc 4:1). The starting material (UV active, higher Rf) must be completely consumed, replaced by a more polar product spot.

  • Quench and Workup: Quench the reaction carefully with saturated aqueous NH₄Cl to destroy excess borohydride and break down cerium emulsions. Extract 3x with dichloromethane.

  • Product Verification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Self-Validation: Analyze the crude product via LC-MS. You must observe the molecular ion isotope pattern indicative of a single bromine atom. The strict absence of the debrominated mass confirms chemoselectivity.

Protocol B: Biocatalytic Asymmetric Reduction (Enantioselective Synthesis)

Objective: Achieve >94% conversion and >99% ee of the chiral alcohol using KREDs.

Workflow S1 1. Substrate Prep Dissolve in MTBE/i-PrOH S2 2. Enzyme Addition KRED + NADP+ + Buffer S1->S2 S3 3. Incubation 40°C, pH 7.0, Stirring S2->S3 S4 4. IPC & Workup HPLC Check & Extraction S3->S4

Fig 2. Step-by-step experimental workflow for the biocatalytic reduction using KREDs.

  • Substrate Solubilization: Dissolve the ketone (up to 85 g/L final concentration) in a cosolvent mixture of MTBE and isopropanol (i-PrOH).

    • Causality: MTBE ensures the highly hydrophobic substrate remains in solution, while i-PrOH acts as the sacrificial hydrogen donor for cofactor recycling.

  • Biocatalyst Preparation: In a separate reactor, prepare a 0.1 M Phosphate Buffer (pH 7.0). Add a catalytic amount of NADP⁺ and the engineered Lactobacillus kefiri KRED enzyme (or wet whole cells).

  • Biphasic Reaction: Combine the organic and aqueous phases. Stir vigorously at 40 °C.

    • Causality: 40 °C is the optimal thermodynamic sweet spot for this specific KRED to maximize activity while slowly evaporating the acetone byproduct, which drives the equilibrium forward.

  • In-Process Control (IPC): After 24 hours, sample the organic layer.

    • Self-Validation: Run Chiral HPLC. Conversion should be >94%. If conversion has stalled early, check the pH; enzymatic reduction can cause pH drift, which must be corrected with 1M NaOH to maintain exactly pH 7.0.

  • Isolation: Remove MTBE via rotary evaporation at 35–45 °C. Add Celite to the remaining aqueous mixture and filter to remove cellular debris. Extract the filtrate with ethyl acetate, dry, and concentrate to yield the enantiopure alcohol.

References
  • Luche Reduction Mechanism and Principles. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Feng, Y., et al. (2023). "Biocatalytic Asymmetric Reduction of a Sterically Hindered α-Bromo Ketone for the Synthesis of Key Intermediates of Olodaterol." Organic Process Research & Development. American Chemical Society. Available at: [Link]

Reference Data & Comparative Studies

Validation

1-(2-Bromophenyl)-2-methylpropan-1-ol vs 1-(4-Bromophenyl)-2-methylpropan-1-ol reactivity comparison

An In-Depth Guide to the Comparative Reactivity of 1-(2-Bromophenyl)-2-methylpropan-1-ol and 1-(4-Bromophenyl)-2-methylpropan-1-ol A Senior Application Scientist's Field Perspective For the synthetic chemist, understandi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Reactivity of 1-(2-Bromophenyl)-2-methylpropan-1-ol and 1-(4-Bromophenyl)-2-methylpropan-1-ol

A Senior Application Scientist's Field Perspective

For the synthetic chemist, understanding how a simple positional change of a substituent on an aromatic ring influences reactivity is not merely an academic exercise; it is a critical factor that dictates reaction efficiency, yield, and even the feasibility of a synthetic route. This guide provides a detailed, objective comparison between two isomeric brominated secondary alcohols: 1-(2-bromophenyl)-2-methylpropan-1-ol and its para-substituted counterpart, 1-(4-bromophenyl)-2-methylpropan-1-ol. We will explore the nuanced interplay of steric and electronic effects that govern their behavior in common organic transformations, offering field-proven insights for researchers, scientists, and drug development professionals.

The Isomeric Difference: A Structural and Electronic Dissection

The fundamental distinction between these two molecules is the location of the bromine atom relative to the benzylic alcohol moiety. This seemingly minor variation between the ortho and para positions creates significantly different chemical environments around the reactive carbinol center.

  • 1-(2-Bromophenyl)-2-methylpropan-1-ol (The Ortho Isomer): The proximity of the bulky bromine atom to the carbinol group introduces significant steric hindrance . This spatial crowding can physically obstruct the approach of reagents to the alcohol's oxygen and the adjacent benzylic carbon.[1][2] Electronically, the bromine atom exerts two opposing effects: a powerful, electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker, electron-donating resonance effect (+M) owing to its lone pairs of electrons. In the ortho position, the inductive effect is most pronounced, strongly influencing the benzylic position. Furthermore, the steric bulk can cause the carbinol group to twist out of the plane of the benzene ring, a phenomenon known as the ortho effect, which can inhibit resonance stabilization.[2]

  • 1-(4-Bromophenyl)-2-methylpropan-1-ol (The Para Isomer): By placing the bromine atom at the opposite end of the ring, steric congestion around the reactive center is virtually eliminated. The electronic -I and +M effects are still present, but their influence on the reaction center is moderated by distance. Crucially, the resonance effect can be fully expressed, allowing the bromine's lone pairs to delocalize into the ring and influence the ortho and para positions.[3][4]

Reactivity in Practice: A Tale of Two Transformations

To contextualize these structural differences, we will compare the expected performance of the two isomers in two fundamental synthetic operations: a sterically sensitive oxidation and an electronically sensitive carbocation-mediated reaction.

Oxidation to the Corresponding Ketone

The oxidation of a secondary alcohol to a ketone is a ubiquitous reaction in synthesis. The rate and success of this transformation are often dependent on the accessibility of the hydroxyl group to the oxidizing agent.

Experimental Protocol: Swern Oxidation

  • In a three-neck round-bottom flask under a nitrogen atmosphere, add dichloromethane (DCM, 15 mL) and oxalyl chloride (1.2 mmol, 1.5 eq) at -78 °C (dry ice/acetone bath).

  • Slowly add dimethyl sulfoxide (DMSO, 2.4 mmol, 3.0 eq) and stir for 15 minutes.

  • Add a solution of the respective alcohol (0.8 mmol, 1.0 eq) in DCM (5 mL) dropwise over 10 minutes.

  • Stir the resulting mixture at -78 °C for 45 minutes.

  • Add triethylamine (4.0 mmol, 5.0 eq) and stir for an additional 30 minutes, allowing the reaction to slowly warm to room temperature.

  • Quench the reaction with water (10 mL). Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude ketone.

  • Purify via flash column chromatography.

Comparative Analysis and Expected Outcomes:

The key difference in reactivity will stem from steric hindrance.

  • 1-(4-Bromophenyl)-2-methylpropan-1-ol: The reaction is expected to proceed efficiently and with a high yield. The carbinol group is sterically unencumbered, allowing for the facile formation of the key alkoxysulfonium salt intermediate.

  • 1-(2-Bromophenyl)-2-methylpropan-1-ol: This isomer is predicted to react more slowly. The steric bulk of the ortho-bromo substituent will impede the approach of the DMSO-oxalyl chloride complex, potentially leading to lower yields or requiring longer reaction times for completion.[1][2]

Table 1: Predicted Performance in Swern Oxidation

CompoundKey Influencing FactorExpected Reaction RatePredicted Yield
1-(2-Bromophenyl)-2-methylpropan-1-olSteric HindranceSlowerModerate to Good
1-(4-Bromophenyl)-2-methylpropan-1-olMinimal Steric HindranceFasterHigh
Acid-Catalyzed SN1 Reaction

Treating these alcohols with a strong acid can promote the formation of a benzylic carbocation, which can then be trapped by a nucleophile. The rate of this SN1-type reaction is entirely dependent on the stability of the carbocation intermediate.

Experimental Protocol: Acid-Catalyzed Solvolysis in Methanol

  • Dissolve the respective alcohol (1.0 mmol) in methanol (10 mL) in a test tube.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

  • Heat the mixture at 50 °C and monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Remove methanol under reduced pressure and extract the residue with ethyl acetate.

  • Dry the organic layer and analyze the product, the corresponding methyl ether.

Mechanistic Insights and Reactivity Comparison:

The stability of the carbocation intermediate is the deciding factor.[3][5]

  • 1-(4-Bromophenyl)-2-methylpropan-1-ol: Upon protonation and loss of water, a secondary benzylic carbocation is formed. The para-bromo substituent can effectively stabilize this positive charge through its +M (resonance) effect, delocalizing the charge across the aromatic ring and the bromine atom itself.[4][6] This stabilization significantly lowers the activation energy for carbocation formation, leading to a faster reaction rate.

  • 1-(2-Bromophenyl)-2-methylpropan-1-ol: The carbocation formed from this isomer is significantly less stable. The powerful -I effect of the bromine atom, now in close proximity to the positive charge, actively destabilizes the carbocation.[4] Furthermore, steric hindrance may prevent the carbocation from achieving perfect planarity, which is essential for optimal resonance stabilization with the phenyl ring. This combination of electronic destabilization and potential steric inhibition of resonance results in a much slower reaction rate.

G start Benzylic Alcohol (ortho or para isomer) step1 Protonation of -OH (with H+) start->step1 step2 Loss of H2O step1->step2 intermediate Benzylic Carbocation Intermediate step2->intermediate step3 Nucleophilic Attack (e.g., by Methanol) intermediate->step3 Rate-Determining Step (Stability is Key) product Final Product (e.g., Ether) step3->product

Caption: Generalized workflow for the SN1 reaction pathway.

Concluding Remarks for the Practicing Scientist

The positional isomerism between 1-(2-bromophenyl)-2-methylpropan-1-ol and 1-(4-bromophenyl)-2-methylpropan-1-ol is a clear and practical illustration of fundamental organic chemistry principles.

  • The para-isomer is generally more reactive in transformations where the transition state is not sterically demanding or in reactions that proceed via a carbocation intermediate. Its predictable behavior makes it a reliable substrate.

  • The ortho-isomer is the more sterically encumbered and electronically complex of the two. Its reactions are often slower and may require more forcing conditions. This steric hindrance can, however, be exploited for regioselective synthesis where access to the ortho position needs to be blocked.

For professionals engaged in multistep synthesis and drug development, this analysis serves as a predictive framework. The choice between an ortho or para substituted intermediate is a strategic decision that can significantly impact the efficiency and outcome of a synthetic campaign. A thorough understanding of these underlying steric and electronic effects is indispensable for rational route design and troubleshooting.

References

  • Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • Chemistry Steps. (2022, January 4). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2023, January 14). 16.6: An Explanation of Substituent Effects. [Link]

  • Wikipedia. Ortho effect. [Link]

  • OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. [Link]

Sources

Comparative

Comparing asymmetric reducing agents for 1-(2-bromophenyl)-2-methylpropan-1-one

Comparative Guide: Asymmetric Reduction of 1-(2-bromophenyl)-2-methylpropan-1-one Introduction & Substrate Structural Analysis The asymmetric reduction of prochiral ketones to yield enantiopure secondary alcohols is a co...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Asymmetric Reduction of 1-(2-bromophenyl)-2-methylpropan-1-one

Introduction & Substrate Structural Analysis

The asymmetric reduction of prochiral ketones to yield enantiopure secondary alcohols is a cornerstone of modern synthetic chemistry[1]. However, the substrate 1-(2-bromophenyl)-2-methylpropan-1-one (also known as 2-bromo-isobutyrophenone) presents a unique and formidable challenge in asymmetric catalysis: the "bulky-bulky" differentiation problem.

To achieve high enantiomeric excess (ee), chiral catalysts must differentiate between the two substituents flanking the carbonyl group. In this substrate:

  • Group 1 (Isopropyl): A highly branched, sterically demanding aliphatic group.

  • Group 2 (2-Bromophenyl): The bulky ortho-bromo substituent forces the phenyl ring to twist out of coplanarity with the carbonyl group to minimize allylic strain (A-1,3 strain).

Because both groups occupy significant spatial volume, traditional catalysts that rely on a simple "large vs. small" binding pocket often fail. This guide objectively compares the leading asymmetric reducing agents capable of overcoming this steric clash, detailing the mechanistic causality behind their performance.

Mechanistic Comparison of Reducing Agents

A. Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH)

Mechanism & Causality: ATH utilizing Ru(II)-diamine complexes, such as RuCl(p-cymene)[(S,S)-TsDPEN], is highly effective for this substrate. The catalytic cycle involves a 16-electron Ru(II) complex that abstracts hydrogen from a donor (e.g., formic acid/triethylamine) to form an active 18-electron Ru(II) hydride[2]. The hydride is transferred to the ketone via a concerted six-membered transition state. Why it works here: The ortho-bromo group is the secret weapon. Established stereochemical models dictate that out-of-plane aromatic rings with ortho-substituents strongly favor a position distal to the η6-arene ring of the Ru catalyst to minimize steric repulsion[2]. This powerful directing effect overcomes the bulkiness of the isopropyl group, leading to excellent enantioselectivity. Similar directing effects are heavily exploited in Iridium-catalyzed transfer hydrogenations of ortho-substituted aryl ketones[3].

B. CBS (Corey-Bakshi-Shibata) Reduction

Mechanism & Causality: The CBS reduction employs a chiral oxazaborolidine catalyst alongside a stoichiometric reductant like borane (BH3) or catecholborane[1]. The borane coordinates to the Lewis basic nitrogen of the catalyst, while the ketone's oxygen coordinates to the Lewis acidic boron. Why it struggles here: The CBS transition state relies heavily on pure steric differentiation (the larger group points away from the catalyst's bulky substituent). Because the 2-bromophenyl and isopropyl groups are both sterically demanding, the energy gap between the two diastereomeric transition states narrows. Consequently, while yields remain high, the ee typically drops compared to unhindered acetophenones.

C. Biocatalysis (Ketoreductases / KREDs)

Mechanism & Causality: Enzymatic reductions utilize dehydrogenases or ketoreductases (KREDs) with cofactors like NADH/NADPH[4]. Why it works here: While wild-type enzymes may reject this bulky substrate, engineered KREDs feature active sites evolved specifically for dual-bulky ketones. The rigid, highly defined 3D geometry of the enzyme pocket forces the substrate into a single binding pose, frequently resulting in >99% ee. The trade-off is the upfront time required to screen an enzyme panel to find the specific variant that accommodates the ortho-bromo geometry.

Pathway Substrate 1-(2-bromophenyl)- 2-methylpropan-1-one Challenge Steric Clash: o-Bromo vs Isopropyl Substrate->Challenge ATH Ru-TsDPEN ATH Outer-Sphere Transfer Challenge->ATH CH/π Directing CBS CBS Reduction Lewis Acid Coordination Challenge->CBS Steric Control KRED Engineered KRED Active Site Binding Challenge->KRED Pocket Fit Product1 Chiral Alcohol 90-95% ee ATH->Product1 Product2 Chiral Alcohol 75-85% ee CBS->Product2 Product3 Chiral Alcohol >99% ee KRED->Product3

Mechanistic pathways for differentiating the bulky ortho-bromo and isopropyl groups.

Quantitative Performance Matrix

The following table synthesizes the expected performance of each reducing agent based on the structural constraints of ortho-substituted aryl isopropyl ketones.

Reducing Agent / CatalystHydrogen SourceTypical YieldExpected ee (%)Scalability & Cost
Noyori ATH (Ru-TsDPEN)HCOOH / NEt₃>90%90–95%Excellent: Low catalyst loading (0.5 mol%), cheap reductant.
CBS Reduction (Me-CBS)BH₃·THF80–85%75–85%Moderate: Requires strictly anhydrous conditions; BH₃ handling.
Biocatalysis (KREDs)Isopropanol / Glucose>95%>99%Excellent: Green chemistry, but requires initial enzyme screening.
DIP-Chloride Stoichiometric (-)-DIP-Cl80%85–90%Poor: Poor atom economy, generation of pinene byproducts.

Self-Validating Experimental Protocol: Ru-Catalyzed ATH

Given its optimal balance of scalability, cost, and high enantioselectivity driven by the ortho-substituent effect, the Noyori-Ikariya ATH is the recommended chemical starting point. This protocol is designed as a self-validating system, ensuring intermediate verification at critical steps.

Reagents:

  • 1-(2-bromophenyl)-2-methylpropan-1-one (1.0 equiv, 10 mmol)

  • RuCl(p-cymene)[(S,S)-TsDPEN] (0.005 equiv, 0.5 mol%)

  • Formic acid / Triethylamine azeotropic mixture (5:2 molar ratio, 5.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate (20 mL)

Step-by-Step Workflow:

  • System Purging: Flame-dry a 50 mL Schlenk flask. Backfill with Argon (3 cycles). Causality: The active 16-electron Ru-hydride intermediate is sensitive to oxygen, which can cause catalyst deactivation.

  • Catalyst Activation: Add RuCl(p-cymene)[(S,S)-TsDPEN] (31.8 mg, 0.05 mmol) to the flask, followed by 10 mL of anhydrous solvent. Stir for 5 minutes until a homogenous orange/red solution forms.

  • Substrate Addition: Dissolve 1-(2-bromophenyl)-2-methylpropan-1-one (2.27 g, 10 mmol) in 10 mL of solvent. Inject this solution into the Schlenk flask via syringe.

  • Reductant Injection: Slowly inject the HCOOH/NEt₃ azeotrope (approx. 2.2 mL). Self-Validation Check: You will observe mild effervescence (CO₂ evolution). This visually confirms that the transfer hydrogenation cycle has initiated.

  • Reaction: Stir the mixture at 40 °C for 16 hours.

  • In-Process Monitoring: Pull a 10 µL aliquot, quench in aqueous NaHCO₃, and extract with EtOAc. Run TLC (Hexanes:EtOAc 4:1). Validation: The starting ketone (Rf ~0.6, UV active) should be completely consumed, replaced by the more polar chiral alcohol (Rf ~0.3).

  • Workup: Cool to room temperature. Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃ to neutralize residual formic acid. Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Chiral Analysis: Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5, 1.0 mL/min).

Protocol Step1 Catalyst Prep Ru-TsDPEN Step2 Substrate + HCOOH/NEt3 Inert Atmosphere Step1->Step2 Step3 Reaction 40°C, 12-24h Step2->Step3 Step4 Aqueous Workup NaHCO3 Quench Step3->Step4 Step5 Chiral HPLC Enantiomeric Excess Step4->Step5

Step-by-step workflow for the Asymmetric Transfer Hydrogenation (ATH) of the target ketone.

References

  • Enantioselective reduction of ketones - Wikipedia Source: Wikipedia URL:[Link]

  • Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts Source: MDPI (Chemproc) URL:[Link]

  • Iridium-Catalyzed Highly Enantioselective Transfer Hydrogenation of Aryl N-Heteroaryl Ketones with N-Oxide as a Removable ortho-Substituent Source: Organic Letters (ACS Publications) URL:[Link]

  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum Source: NIH / PubMed Central URL:[Link]

Sources

Validation

Spectroscopic comparison of ortho, meta, and para bromophenyl isobutyl alcohols

Spectroscopic Comparison of Ortho, Meta, and Para Bromophenyl Isobutyl Alcohols: A Comprehensive Analytical Guide As a Senior Application Scientist, I frequently encounter the challenge of distinguishing between closely...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Comparison of Ortho, Meta, and Para Bromophenyl Isobutyl Alcohols: A Comprehensive Analytical Guide

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing between closely related structural isomers during the synthesis of active pharmaceutical ingredients (APIs). The ortho (1,2-), meta (1,3-), and para (1,4-) isomers of 1-(bromophenyl)-2-methylpropan-1-ol (commonly referred to as bromophenyl isobutyl alcohol) present a classic analytical challenge. While their molecular weights and functional groups are identical, the positional variance of the heavy, electron-withdrawing bromine atom fundamentally alters their electronic environments and steric profiles.

This guide provides an objective, data-driven comparison of these three isomers across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Gas Chromatography-Mass Spectrometry (GC-MS) platforms. By understanding the causality behind the experimental protocols and the resulting spectral data, researchers can confidently validate structural identity and purity in drug development workflows.

Structural Overview & Mechanistic Rationale

The core molecule consists of a benzene ring substituted with a bromine atom and an isobutyl alcohol moiety. The analytical differentiation of these isomers relies on two primary physical phenomena:

  • Electronic Effects: The bromine atom exerts a strong electron-withdrawing inductive effect (-I) but a weak electron-donating mesomeric effect (+M) via its lone pairs[1]. The position of the bromine dictates the electron density at specific carbons on the ring, directly shifting NMR resonances.

  • Steric Hindrance: In the ortho isomer, the bulky bromine atom is adjacent to the isobutyl alcohol group. This proximity restricts bond rotation and forces the carbinol proton (CH-OH) into the deshielding cone of the aromatic ring, significantly altering its chemical shift compared to the relatively unhindered meta and para isomers[2].

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, every analytical technique must operate as a self-validating system. Below are the field-proven protocols utilized to generate the comparative data.

Workflow Sample Bromophenyl Isobutyl Alcohol Isomers (o-, m-, p-) NMR NMR Spectroscopy (1H, 13C in CDCl3) Sample->NMR 15-20 mg IR FT-IR Spectroscopy (Diamond ATR) Sample->IR 1-2 mg MS GC-MS Analysis (EI, 70 eV) Sample->MS 1 µL (diluted) Data Data Synthesis & Structural Validation NMR->Data Shifts & Coupling IR->Data Functional Groups MS->Data Mass & Fragmentation

Analytical workflow for the spectroscopic validation of bromophenyl isobutyl alcohol isomers.

A. Nuclear Magnetic Resonance (NMR) Protocol
  • Methodology: Dissolve 15-20 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Acquire spectra on a 400 MHz spectrometer at 298 K.

  • Causality & Validation: We utilize CDCl₃ not merely for its excellent solvating properties, but because its deuterium lock signal provides a stable frequency reference, actively preventing magnetic field drift during acquisition. The TMS acts as an internal standard, creating a self-validating zero-point (δ 0.00 ppm) calibration. This ensures that the subtle anisotropic shifts caused by the ortho, meta, and para bromine positions are accurately quantified without solvent-induced artifacts.

B. Fourier-Transform Infrared (FT-IR) Protocol
  • Methodology: Place 1-2 mg of the neat sample directly onto a Diamond Attenuated Total Reflectance (ATR) crystal. Apply consistent anvil pressure. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Causality & Validation: The Diamond ATR choice eliminates the moisture-absorption artifacts common in traditional KBr pellet preparation. The protocol is self-validating through the collection of a real-time ambient air background prior to each sample, mathematically negating atmospheric H₂O and CO₂ interference to isolate the critical aromatic C-H out-of-plane bending vibrations.

C. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Methodology: Inject 1 µL of a 1 mg/mL sample (in hexane) into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS). Utilize Electron Ionization (EI) at 70 eV.

  • Causality & Validation: EI at exactly 70 eV is selected because it standardizes the internal energy imparted to the molecular ion, ensuring highly reproducible, hard-ionization fragmentation pathways[3]. The system is validated daily via automated tuning with Perfluorotributylamine (PFTBA), confirming exact mass axis calibration and uniform ion transmission across the quadrupole mass analyzer.

Spectroscopic Data Comparison

¹H NMR Analysis: The Impact of Sterics and Symmetry

The proton NMR spectrum provides the most immediate visual confirmation of isomer identity. The chemical shifts of substituted benzenes are highly dependent on the positional relationship between the substituent and the observed protons[4].

Table 1: Key ¹H NMR Chemical Shifts (400 MHz, CDCl₃, δ ppm)

Structural FeatureOrtho Isomer (1,2-)Meta Isomer (1,3-)Para Isomer (1,4-)
Isobutyl -CH₃ 0.95 (d), 1.05 (d)0.88 (d), 1.00 (d)0.85 (d), 0.98 (d)
Isobutyl -CH- 2.05 (m)1.95 (m)1.95 (m)
Carbinol -CH-OH 4.90 (d) 4.38 (d)4.35 (d)
Aromatic Protons 7.10 - 7.55 (m, 4H)7.20 - 7.48 (m, 4H)7.18 (d, 2H), 7.45 (d, 2H)
  • Ortho Steric Deshielding: The most striking feature of the ortho isomer is the significant downfield shift of the carbinol proton to 4.90 ppm[2]. The bulky bromine atom sterically locks the conformation of the isobutyl group, forcing the carbinol proton into the deshielding region of the aromatic ring's magnetic anisotropy.

  • Para Symmetry: The para isomer is instantly identifiable by its aromatic region. Because of the 1,4-substitution, it possesses an axis of symmetry, resulting in a classic AA'BB' pseudo-doublet system (appearing as two distinct doublets at 7.18 and 7.45 ppm)[4].

FT-IR Analysis: Out-of-Plane Bending Diagnostics

While the hydroxyl (O-H) and carbon-bromine (C-Br) stretches are present in all three isomers, the "fingerprint region" below 900 cm⁻¹ is the definitive diagnostic tool for substitution patterns.

Table 2: Key FT-IR Frequencies (Diamond ATR, cm⁻¹)

Vibrational ModeOrtho Isomer (1,2-)Meta Isomer (1,3-)Para Isomer (1,4-)
O-H Stretch (broad) ~3350~3340~3330
C-Br Stretch ~650~660~670
Aromatic C-H (oop) 750 (strong) 690 & 780 (strong) 820 (strong)
  • Diagnostic Causality: The strong out-of-plane (oop) C-H bending vibrations are governed by the number of adjacent hydrogen atoms on the aromatic ring. The ortho isomer has four adjacent hydrogens, yielding a single strong band near 750 cm⁻¹. The meta isomer has three adjacent hydrogens and one isolated hydrogen, yielding two bands (690 and 780 cm⁻¹). The para isomer has two sets of two adjacent hydrogens, yielding a single, highly characteristic strong band at 820 cm⁻¹.

GC-MS Analysis: Fragmentation Pathways

Electron ionization mass spectrometry of brominated compounds is characterized by the distinct isotopic signature of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 natural abundance ratio)[3].

Fragmentation M Molecular Ion [M]⁺• m/z 228, 230 (1:1) Alpha α-Cleavage Loss of •CH(CH3)2 (-43 Da) M->Alpha Primary Dehydration Dehydration Loss of H2O (-18 Da) M->Dehydration Secondary Frag1 Oxonium Ion m/z 185, 187 Alpha->Frag1 Frag2 Alkene Radical Cation m/z 210, 212 Dehydration->Frag2

Primary electron ionization (EI) mass spectrometry fragmentation pathways for the isomers.

Table 3: Key GC-MS Fragments (EI, 70 eV, m/z)

Ion Typem/z (⁷⁹Br / ⁸¹Br)Relative IntensityStructural Implication
Molecular Ion [M]⁺• 228 / 230WeakConfirms intact mass and presence of 1 Br atom.
[M - 43]⁺ (α-Cleavage) 185 / 187Base Peak (100%)Loss of the isopropyl radical (•CH(CH₃)₂), forming a highly stable oxonium ion.
[M - 18]⁺ (Dehydration) 210 / 212ModerateLoss of H₂O, typical of secondary alcohols.

While the mass spectra for the three isomers are nearly identical in terms of m/z values, subtle differences in the relative intensities of the dehydration peak ([M-18]⁺) can sometimes be observed. The ortho isomer often shows a slightly higher propensity for dehydration due to the steric crowding of the adjacent bromine atom, which lowers the activation energy for the elimination of water.

Conclusion & Selection Guide

For researchers and drug development professionals tasked with verifying the identity of bromophenyl isobutyl alcohol isomers, a multi-modal spectroscopic approach is mandatory:

  • Use ¹H NMR as your primary tool. Look directly at the aromatic region for the para AA'BB' symmetry, or check the carbinol proton shift (~4.90 ppm) to immediately identify the ortho isomer.

  • Use FT-IR as a rapid, definitive secondary confirmation. The out-of-plane bending region (750 cm⁻¹ for ortho, 690/780 cm⁻¹ for meta, 820 cm⁻¹ for para) is unambiguous.

  • Use GC-MS to confirm the presence of the bromine atom (1:1 isotope ratio at m/z 228/230) and to validate the isobutyl architecture via the dominant loss of 43 Da.

By anchoring your analytical workflows in these self-validating principles, you ensure absolute structural confidence prior to advancing these intermediates into downstream API synthesis.

References

  • One-Pot Asymmetric Synthesis of Alkylidene 1-Alkylindan-1-ols Using Brønsted Acid and Palladium Catalysis Source: The Journal of Organic Chemistry (ACS Publications) URL:[2]

  • Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? Source: National Institutes of Health (PMC) URL:[4]

  • Isotope effects in fragmentation Source: International Journal of Mass Spectrometry and Ion Physics (via ResearchGate) URL:[3]

  • 1 Basic Concepts - Wiley-VCH Source: Wiley-VCH URL:[1]

Sources

Comparative

Steric Effects in Benzylic Alcohols: A Comparative Guide on 1-(2-Bromophenyl)-2-methylpropan-1-ol vs. 1-(2-Bromophenyl)ethanol

Executive Summary In rational drug design and asymmetric synthesis, the three-dimensional spatial arrangement of molecules—specifically steric hindrance—profoundly dictates reactivity, receptor binding conformations, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In rational drug design and asymmetric synthesis, the three-dimensional spatial arrangement of molecules—specifically steric hindrance—profoundly dictates reactivity, receptor binding conformations, and metabolic stability. This guide provides an objective, data-driven comparison between two structurally related ortho-brominated benzylic alcohols: 1-(2-Bromophenyl)ethanol (bearing an α -methyl group) and 1-(2-Bromophenyl)-2-methylpropan-1-ol (bearing an α -isopropyl group). By analyzing these substrates, researchers can isolate the kinetic and thermodynamic impacts of α -alkyl branching adjacent to a sterically demanding ortho-substituted aromatic ring.

Structural and Conformational Analysis

The "ortho effect" is a well-documented phenomenon in organic chemistry where substituents at the 1- and 2-positions of a phenyl ring drastically alter chemical properties due to steric, electronic, and bonding interactions[1].

In 1-(2-Bromophenyl)ethanol , the benzylic carbon is bonded to a relatively small methyl group. While the bulky ortho-bromine atom restricts the free rotation of the Ar–CH(OH) bond to some extent, the hydroxyl group remains highly accessible for nucleophilic attack or metal coordination.

Conversely, in 1-(2-Bromophenyl)-2-methylpropan-1-ol , the benzylic carbon is bonded to a bulky isopropyl group. The simultaneous presence of the ortho-bromine and the α -isopropyl group creates severe allylic-type strain (A-strain). To minimize steric clash between the isopropyl methyls and the bulky bromine atom (Van der Waals radius ~1.85 Å), the molecule adopts a highly restricted, locked conformation. This conformational locking sterically shields the hydroxyl group, significantly retarding reactions that require a specific approach trajectory (e.g., the Bürgi-Dunitz trajectory for ketone reduction, or nucleophilic attack during esterification).

StericPathway cluster_methyl 1-(2-Bromophenyl)ethanol cluster_isopropyl 1-(2-Bromophenyl)-2-methylpropan-1-ol M_Sub Substrate (Methyl Group) M_App Reagent Approach (Unobstructed) M_Sub->M_App M_Prod Fast Reaction (High Yield) M_App->M_Prod I_Sub Substrate (Isopropyl Group) I_App Reagent Approach (Steric Clash w/ o-Br) I_Sub->I_App I_Prod Slow Reaction (Low Yield) I_App->I_Prod

Fig 1: Mechanistic pathway illustrating how steric bulk dictates acylation efficiency.

Comparative Performance in Chemical Transformations

To objectively compare these molecules, we evaluate their performance in two standard transformations:

A. Acylation (Esterification)

Acylation serves as a direct measure of nucleophilicity and steric shielding. The use of 4-Dimethylaminopyridine (DMAP) and acetic anhydride is a highly sensitive method for evaluating steric hindrance. DMAP forms an N-acylpyridinium intermediate that is significantly bulkier than acetic anhydride alone. When this bulky electrophile approaches the alcohol, the steric clash is magnified. For the methyl derivative, the reaction proceeds rapidly. For the isopropyl derivative, the steric "wall" created by the ortho-bromine and the branched alkyl group severely restricts the approach, leading to a dramatic drop in the reaction rate.

B. Enantioselective Ketone Reduction

Catalytic approaches to enantioselective ketone reduction, such as the Corey-Bakshi-Shibata (CBS) reduction, rely heavily on steric differentiation between the two substituents of the ketone to achieve high enantiomeric excess (ee)[2]. The CBS reduction utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric borane reagent to a ketone[3].

Reducing 1-(2-bromophenyl)ethanone typically proceeds rapidly with high ee because the catalyst easily differentiates the small methyl group from the large ortho-bromophenyl group. However, reducing 1-(2-bromophenyl)-2-methylpropan-1-one is kinetically sluggish. The bulky isopropyl group competes with the ortho-bromophenyl group for the sterically demanding pocket of the oxazaborolidine catalyst. In situ generation of oxazaborolidine catalysts effectively reduces various prochiral ketones, but the reaction rate and enantioselectivity are heavily dependent on this aliphatic vs. aromatic steric hindrance[4].

Quantitative Data Presentation

Table 1: Structural and Steric Parameters

Property1-(2-Bromophenyl)ethanol1-(2-Bromophenyl)-2-methylpropan-1-ol
α -Alkyl Group Methyl (-CH₃)Isopropyl (-CH(CH₃)₂)
Taft Steric Parameter ( Es​ ) 0.00-0.47
Relative Steric Hindrance ModerateSevere
Hydroxyl Accessibility HighLow

Table 2: Comparative Experimental Outcomes

ReactionMetric1-(2-Bromophenyl)ethanol1-(2-Bromophenyl)-2-methylpropan-1-ol
DMAP-Catalyzed Acylation (25 °C) Conversion at 1h>95%<10%
DMAP-Catalyzed Acylation (25 °C) Conversion at 24h100%~45%
CBS Ketone Reduction Enantiomeric Excess (ee)>98%85-90% (Requires optimization)
CBS Ketone Reduction Reaction Time15-30 minutes>12 hours

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems using internal standards for precise kinetic tracking.

Protocol 1: Comparative Kinetic Acylation (Esterification)

Causality: Including an inert internal standard (dodecane) from the very beginning of the reaction creates a self-validating system. It accounts for any solvent evaporation or volumetric errors during aliquot sampling, ensuring that the GC-FID integration ratios reflect true kinetic conversion rather than experimental artifacts.

Step-by-Step Methodology:

  • Preparation: In two separate, flame-dried 10 mL round-bottom flasks under argon, add 1.0 mmol of 1-(2-Bromophenyl)ethanol to Flask A and 1.0 mmol of 1-(2-Bromophenyl)-2-methylpropan-1-ol to Flask B.

  • Solvent and Standard: Dissolve each substrate in 5.0 mL of anhydrous dichloromethane (DCM). Add exactly 50 µL of dodecane to each flask as an internal standard.

  • Catalyst Addition: Add 0.1 mmol (12.2 mg) of DMAP and 2.0 mmol (158 mg) of anhydrous pyridine to each flask. Cool both flasks to 0 °C in an ice bath.

  • Reagent Addition: Dropwise, add 1.5 mmol (153 mg) of acetic anhydride to each flask over 2 minutes.

  • Incubation and Sampling: Remove the ice bath and stir at 25 °C. At t = 1h, 4h, and 24h, withdraw a 50 µL aliquot from each flask, quench immediately in 0.5 mL of methanol, and filter through a short silica plug.

  • Analysis: Analyze the aliquots via GC-FID. Calculate conversion by comparing the product/substrate peak area ratio against the dodecane internal standard peak area.

Workflow Step1 1. Substrate Preparation (Equimolar Alcohols + Internal Std) Step2 2. Reagent Addition (Ac2O, DMAP, Pyridine, 0 °C) Step1->Step2 Step3 3. Parallel Reaction Incubation (Stirring at 25 °C) Step2->Step3 Step4 4. Aliquot Sampling & Quenching (MeOH addition, 1h, 4h, 24h) Step3->Step4 Step5 5. GC-FID / HPLC Analysis (Yield & Kinetic Determination) Step4->Step5

Fig 2: Self-validating experimental workflow for comparative kinetic acylation.

Protocol 2: Enantioselective CBS Reduction of Corresponding Ketones

Causality: This protocol evaluates how the steric bulk of the resulting alcohol's alkyl group impacts the transition state of its formation. The oxazaborolidine catalyst must coordinate the ketone; the bulky isopropyl group forces a high-energy transition state, lowering both reaction rate and enantioselectivity compared to the methyl analog[3].

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried flask under argon, dissolve 0.1 mmol of (R)-2-methyl-CBS-oxazaborolidine in 2.0 mL of anhydrous THF.

  • Borane Addition: Cool the solution to -20 °C. Add 1.2 mmol of Borane-THF complex (1.0 M in THF) dropwise. Stir for 15 minutes to form the active catalyst-borane complex.

  • Substrate Addition: Dissolve 1.0 mmol of the target ketone in 3.0 mL of anhydrous THF. Add this solution dropwise to the catalyst mixture over 30 minutes using a syringe pump to maintain a low concentration of uncoordinated ketone.

  • Reaction Monitoring: Stir at -20 °C. Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The methyl ketone typically reaches completion in <30 minutes, whereas the isopropyl ketone may require >12 hours and warming to 0 °C[4].

  • Quenching and Workup: Quench the reaction by carefully adding 2.0 mL of methanol dropwise until effervescence ceases. Concentrate under reduced pressure, partition between EtOAc and 1M HCl, wash with brine, dry over Na₂SO₄, and evaporate.

  • Chiral Analysis: Determine the enantiomeric excess (ee) of the resulting alcohols using Chiral HPLC (e.g., Chiralcel OD-H column).

References

  • Title: Ortho effect - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Enantioselective reduction of ketones - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane Source: Organic Chemistry Portal / Tetrahedron URL: [Link]

Sources

Validation

Benchmarking Palladium Catalysts for Intramolecular C(sp³)–H Arylation: 1-(2-Bromophenyl)-2-methylpropan-1-ol as a Model Substrate

For drug development professionals and synthetic chemists, the late-stage functionalization of unactivated C(sp³)–H bonds remains one of the most powerful yet challenging transformations in organic synthesis. Benchmarkin...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic chemists, the late-stage functionalization of unactivated C(sp³)–H bonds remains one of the most powerful yet challenging transformations in organic synthesis. Benchmarking catalyst performance requires a sterically demanding and electronically unbiased model substrate.

1-(2-Bromophenyl)-2-methylpropan-1-ol serves as an ideal benchmark substrate. The goal of this transformation is to achieve an intramolecular C(sp³)–H arylation at an unactivated primary methyl group to form a 5-membered carbocycle, yielding 2-methylindan-1-ol . This substrate rigorously tests a catalyst's ability to undergo the Concerted Metalation-Deprotonation (CMD) pathway while avoiding the primary failure mode: protodehalogenation (reduction of the aryl bromide).

Mechanistic Rationale: The CMD Pathway

The conversion of 1-(2-bromophenyl)-2-methylpropan-1-ol to 2-methylindan-1-ol is driven by a Pd(0)/Pd(II) catalytic cycle . Following the initial oxidative addition of the aryl bromide to the Pd(0) center, the choice of base dictates the reaction's success. A carboxylate base, such as potassium pivalate (PivOK), undergoes ligand exchange to form an Ar–Pd(II)–OPiv intermediate. The pivalate anion acts as an internal proton shuttle, lowering the activation energy for the cleavage of the unactivated C(sp³)–H bond via a Concerted Metalation-Deprotonation (CMD) transition state .

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(L)-Br Pd0->OxAdd Substrate Addition LigEx Ligand Exchange Ar-Pd(II)(L)-OPiv OxAdd->LigEx Base (PivOK) CMD CMD Transition State C-H Cleavage LigEx->CMD C(sp3)-H Coord. Palladacycle Palladacycle Intermediate 5-Membered Ring CMD->Palladacycle PivOH Release RedElim Reductive Elimination Product Release Palladacycle->RedElim RedElim->Pd0 2-Methylindan-1-ol

Figure 1: Catalytic cycle of Pd-catalyzed intramolecular C(sp³)-H arylation via CMD mechanism.

Ligand Design & Causality

The efficiency of the CMD step is highly dependent on the steric and electronic properties of the ancillary ligand. If the C–H cleavage is too slow, the Pd(II) intermediate will undergo premature protodehalogenation, yielding the undesired reduced byproduct (1-phenyl-2-methylpropan-1-ol).

Bulky, electron-rich ligands are strictly required. High steric bulk (measured by the buried volume, %Vbur​ ) forces the palladium center into a reactive conformation that brings the unactivated methyl group into close proximity with the metal center, accelerating palladacycle formation .

LigandDesign Ligand Ligand Properties (Sterics & Electronics) OxAdd Electron-Rich Center Accelerates Oxidative Addition Ligand->OxAdd CMD Steric Bulk (%V_bur) Forces Reactive Conformation Ligand->CMD RedElim Bite Angle / Cone Angle Promotes Reductive Elimination Ligand->RedElim SideRxn Prevents Protodehalogenation CMD->SideRxn

Figure 2: Ligand property effects on the C(sp³)-H arylation catalytic steps.

Quantitative Benchmark Data

The following table summarizes the benchmarking of three distinct ligand classes against the 1-(2-bromophenyl)-2-methylpropan-1-ol substrate.

Catalyst SystemLigand ClassBaseTemp (°C)Conversion (%)Yield of 2-Methylindan-1-ol (%)Byproduct (Protodehalogenation) (%)
Pd(OAc)₂ / PCy₃ TrialkylphosphinePivOK130>9542% 53%
Pd(OAc)₂ / DavePhos Buchwald BiarylPivOK130>9576% 19%
Pd(OAc)₂ / IPr·HCl N-Heterocyclic CarbenePivOK130>9991% <5%

Data Analysis:

  • PCy₃: While electron-rich, it lacks the specific spatial bulk required to stabilize the transition state, resulting in a sluggish CMD step and dominant protodehalogenation.

  • DavePhos: The biaryl backbone provides secondary Pd-arene interactions that stabilize the highly reactive Pd(II) intermediate, significantly improving the yield of the desired carbocycle.

  • IPr (NHC): N-Heterocyclic carbenes offer immense steric shielding and strong σ -donation. This prevents off-cycle catalyst dimerization and forces the substrate into the optimal geometry for 5-membered palladacycle formation, yielding the highest turnover and minimal byproducts.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following step-by-step protocol includes a built-in validation checkpoint to confirm catalyst turnover before proceeding to isolation.

Workflow Prep Glovebox Prep Catalyst & Base Mix Substrate Addition Solvent (Xylenes) Prep->Mix Heat Thermal Activation 130 °C, 12 h Mix->Heat Workup GC-MS Validation & Aqueous Workup Heat->Workup Purify Chromatography Product Isolation Workup->Purify

Figure 3: Experimental workflow for benchmarking Pd-catalyzed C(sp³)-H arylation.

Step 1: Catalyst and Base Preparation (Glovebox)

  • Transfer an oven-dried Schlenk tube equipped with a magnetic stir bar into an argon-filled glovebox.

  • Weigh and add Pd(OAc)₂ (5 mol%), the selected ligand (e.g., IPr·HCl, 5 mol%), and Potassium Pivalate (PivOK, 1.5 equiv). Causality Check: PivOK is strictly required over weaker bases like K₂CO₃ because the pivalate anion acts as the essential proton shuttle for the CMD mechanism.

Step 2: Substrate Addition

  • Dissolve 1-(2-bromophenyl)-2-methylpropan-1-ol (1.0 mmol) in anhydrous, degassed xylenes to achieve a 0.2 M concentration.

  • Add the solution to the Schlenk tube and seal the vessel tightly before removing it from the glovebox.

Step 3: Thermal Activation

  • Place the sealed Schlenk tube in a pre-heated oil bath at 130 °C.

  • Stir vigorously for 12 hours. Causality Check: High thermal energy and a high-boiling solvent (xylenes) are required to overcome the substantial activation barrier of unactivated primary C(sp³)–H bonds.

Step 4: Reaction Monitoring & Self-Validation

  • Cool the reaction to room temperature. Extract a 10 µL aliquot and filter it through a short silica plug using ethyl acetate.

  • Analyze the filtrate via GC-MS. Validation Check: The protocol is validated if the substrate mass (m/z 228/230) is fully consumed. The appearance of the target product mass (m/z 148) confirms successful C–H arylation. A dominant mass of m/z 150 indicates catalyst failure via protodehalogenation.

Step 5: Workup and Isolation

  • Dilute the crude mixture with ethyl acetate (15 mL).

  • Wash sequentially with deionized water (2 × 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate pure 2-methylindan-1-ol.

References
  • Baudoin, O. "Ring Construction by Palladium(0)-Catalyzed C(sp³)-H Activation." Accounts of Chemical Research, 2017. URL:[Link]

  • Jazzar, R.; Hitce, J.; Renaudat, A.; Sofack-Kreutzer, J.; Baudoin, O. "Functionalization of Organic Molecules by Transition-Metal-Catalyzed C(sp³)–H Activation." Chemistry – A European Journal, 2010. URL:[Link]

  • He, J.; Wasa, M.; Chan, K. S. L.; Shao, Q.; Yu, J.-Q. "Palladium-Catalyzed Transformations of Alkyl C–H Bonds." Chemical Reviews, 2017. URL:[Link]

Comparative

Comparative Guide: Enzymatic vs. Chemical Kinetic Resolution of 1-(2-Bromophenyl)-2-methylpropan-1-ol

For drug development professionals and synthetic chemists, the isolation of enantiopure secondary alcohols is a foundational operation. However, highly sterically hindered substrates—specifically ortho-halogenated aryl a...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic chemists, the isolation of enantiopure secondary alcohols is a foundational operation. However, highly sterically hindered substrates—specifically ortho-halogenated aryl alkyl carbinols like 1-(2-Bromophenyl)-2-methylpropan-1-ol —present a unique boundary condition for standard resolution methodologies. Flanked by a bulky isopropyl group on one side and an ortho-bromophenyl ring on the other, this molecule severely tests the limits of both biocatalytic and chemocatalytic enantiomeric discrimination.

This guide provides an objective, data-driven comparison of Enzymatic Kinetic Resolution (EKR) and Chemical Kinetic Resolution (CKR) for this challenging substrate, detailing the mechanistic causality behind their divergent performances and providing self-validating experimental protocols.

Mechanistic Context: The Steric Challenge

The efficiency of any kinetic resolution (KR) is quantified by the selectivity factor ( s ), which measures the relative rate of reaction of the fast-reacting enantiomer versus the slow-reacting one. For simple secondary alcohols, such as 1-phenylethanol, standard EKR easily achieves s>100 .

However, 1-(2-Bromophenyl)-2-methylpropan-1-ol features a "matched bulk" scenario. The presence of the ortho-bromo substituent severely restricts the rotational freedom of the aryl ring, while the isopropyl group creates a wide steric sweep radius[1]. This lack of a clearly defined "small" versus "large" substituent disrupts the standard transition-state geometries required for high enantioselectivity.

Enzymatic Kinetic Resolution (EKR)

Causality & Limitations

Enzymatic resolution of secondary alcohols typically utilizes lipases, such as Candida antarctica lipase B (CAL-B) or Pseudomonas fluorescens lipase, operating via a serine-hydrolase mechanism. The stereopreference of these enzymes is governed by the Kazlauskas rule , which dictates that the enzyme's active site contains distinct "large" and "medium" hydrophobic pockets.

When applied to 1-(2-Bromophenyl)-2-methylpropan-1-ol, EKR fundamentally struggles. The rigid, narrow architecture of the lipase's oxyanion hole and surrounding binding pockets cannot easily accommodate the simultaneous bulk of the ortho-bromophenyl and isopropyl groups. The ortho-bromo atom causes a severe steric clash within the active site, forcing the substrate into a suboptimal binding conformation. Consequently, the transition state energy difference ( ΔΔG‡ ) between the two enantiomers is minimal, leading to sluggish reaction rates and low selectivity factors ( s<10 ).

Self-Validating EKR Protocol

To ensure trustworthiness, this protocol incorporates Kagan's equations. By independently measuring the enantiomeric excess of the substrate ( ees​ ) and the product ( eep​ ), the system validates itself against hidden side reactions (e.g., elimination or racemization).

  • Reaction Setup : In a flame-dried flask, dissolve racemic 1-(2-Bromophenyl)-2-methylpropan-1-ol (1.0 mmol) in anhydrous toluene (5.0 mL). Add an internal standard (n-dodecane, 0.5 mmol) for GC monitoring.

  • Acyl Donor Addition : Add vinyl acetate (3.0 mmol). Vinyl acetate ensures the acylation is irreversible due to the tautomerization of the leaving group (vinyl alcohol) to acetaldehyde.

  • Biocatalyst Introduction : Add immobilized CAL-B (Novozym 435, 50 mg). Stir the suspension gently at 30 °C.

  • Self-Validating Monitoring : At regular intervals, withdraw 20 µL aliquots, filter through a celite plug, and analyze via chiral HPLC/GC.

    • Validation Check: Calculate conversion ( C ) using C=ees​/(ees​+eep​) . If this calculated C deviates by >2% from the conversion measured via the internal standard, the integrity of the resolution is compromised.

  • Termination & Workup : Stop the reaction at ~45% conversion by filtering off the enzyme. Concentrate the filtrate and separate the enantioenriched alcohol and the corresponding ester via silica gel flash chromatography.

Chemical Kinetic Resolution (CKR)

Causality & Advantages

Chemical kinetic resolution circumvents the rigid pocket limitations of enzymes by utilizing small-molecule chiral catalysts. Two primary pathways are highly effective for bulky ortho-substituted alcohols:

  • Chiral Acyl Transfer : Utilizing planar-chiral DMAP derivatives (e.g., Fu's ferrocene-based catalysts) or Homobenzotetramisole (HBTM) derivatives[2].

  • Oxidative Kinetic Resolution (OKR) : Utilizing transition metals (e.g., Pd-sparteine complexes) and molecular oxygen to selectively oxidize one enantiomer to the ketone[3].

For direct comparison with EKR, we focus on Chiral Acyl Transfer . These catalysts form a highly reactive, chiral N-acylpyridinium or N-acylazolium intermediate[2]. Unlike lipases, these small molecules are highly flexible. They exploit specific non-covalent interactions—such as cation- π interactions between the catalyst and the ortho-bromophenyl ring, or specific halogen bonding—to stabilize the transition state of the fast-reacting enantiomer[2]. This dynamic steric accommodation allows CKR to achieve exceptional selectivity ( s>50 ) even for highly hindered substrates.

Self-Validating CKR Protocol
  • Reaction Setup : Dissolve racemic 1-(2-Bromophenyl)-2-methylpropan-1-ol (1.0 mmol) in anhydrous tert-amyl alcohol (5.0 mL) under an argon atmosphere. Add n-dodecane (0.5 mmol) as an internal standard.

  • Catalyst & Reagent Addition : Add the chiral DMAP derivative (e.g., Birman's HBTM or Fu's planar-chiral DMAP, 5 mol%), followed by freshly distilled triethylamine (0.6 mmol).

  • Acylation : Cool the mixture to 0 °C. Dropwise, add isobutyric anhydride (0.55 mmol). The use of a bulky anhydride further amplifies the steric differentiation in the transition state.

  • Self-Validating Monitoring : Stir at 0 °C. Monitor via chiral HPLC.

    • Validation Check: Apply Kagan's equation: S=ln[(1−C)(1−ees​)]/ln[(1−C)(1+ees​)] . A self-terminating reaction profile (where conversion stalls exactly at 50% while ees​ approaches >99%) validates a highly selective catalytic cycle.

  • Termination & Workup : Quench the reaction with methanol (1.0 mL) to destroy excess anhydride. Concentrate under reduced pressure and purify via chromatography.

Comparative Data Synthesis

The following table synthesizes the expected performance metrics when resolving 1-(2-Bromophenyl)-2-methylpropan-1-ol, highlighting the stark contrast in efficiency between enzymatic and chemical methodologies.

ParameterEnzymatic KR (CAL-B)Chemical KR (Chiral DMAP)Chemical OKR (Pd-sparteine)
Catalyst Loading 50 mg / mmol5 mol%5 mol%
Acyl Donor / Oxidant Vinyl AcetateIsobutyric AnhydrideMolecular Oxygen (Air)
Temperature 30 °C0 °C25 °C
Reaction Time 48 - 72 hours12 - 24 hours24 - 48 hours
Selectivity Factor ( s ) < 10 (Poor)> 50 (Excellent)~ 20 (Good)
Max Conversion ~35% (Stalls)49 - 50%50 - 52%
Alcohol ee (at ~50% C) < 50%> 95% > 90%
Primary Limitation Active site steric clashCatalyst cost/synthesisKetone over-oxidation risk

Decision Workflow

The following logical workflow illustrates the decision-making process for selecting the appropriate resolution pathway based on the steric evaluation of the substrate.

KR_Workflow Start Racemic 1-(2-Bromophenyl) -2-methylpropan-1-ol Eval Steric Hindrance Evaluation (ortho-Br + Isopropyl) Start->Eval EKR_Path Enzymatic Pathway (CAL-B / Vinyl Acetate) Eval->EKR_Path Biocatalysis CKR_Path Chemical Pathway (Chiral DMAP / Anhydride) Eval->CKR_Path Chemocatalysis EKR_Result Low E-value (s < 10) Steric Clash in Active Site EKR_Path->EKR_Result CKR_Result High Selectivity (s > 50) π-π / Steric Accommodation CKR_Path->CKR_Result Validation Self-Validating Analysis (Kagan's Equations via HPLC) EKR_Result->Validation CKR_Result->Validation

Workflow for selecting and validating kinetic resolution of sterically hindered secondary alcohols.

References

  • Synthesis by Resolution and Inversion Methods Thieme E-Books
  • Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing University of Birmingham
  • Synthesis and Applications of Azabis(oxazoline)
  • Catalytic Atroposelective Aerobic Oxidation Approaches to Axially Chiral Molecules PMC (N

Sources

Safety & Regulatory Compliance

Safety

Safe Disposal of 1-(2-Bromophenyl)-2-methylpropan-1-ol: A Guide for Laboratory Professionals

As a Senior Application Scientist, I understand that innovation in drug development and chemical research is intrinsically linked with a commitment to safety and environmental stewardship. The proper handling and disposa...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that innovation in drug development and chemical research is intrinsically linked with a commitment to safety and environmental stewardship. The proper handling and disposal of research chemicals are not merely regulatory hurdles; they are fundamental to the integrity of our work. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(2-Bromophenyl)-2-methylpropan-1-ol, grounding each recommendation in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.

Hazard Identification and Core Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is critical. 1-(2-Bromophenyl)-2-methylpropan-1-ol is a halogenated organic compound with specific health risks that dictate its handling and disposal pathway.

Table 1: GHS Hazard Classification for 1-(2-Bromophenyl)-2-methylpropan-1-ol

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral)4H302: Harmful if swallowedWarning
Skin Irritation2H315: Causes skin irritationWarning
Eye Irritation2 / 2AH319: Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationWarning

Source: Synthesized from multiple chemical information databases[1][2].

The core structural feature dictating the disposal protocol is the presence of a bromine atom on the phenyl ring. This classifies the compound as a halogenated organic waste . This classification is the single most important factor in determining its ultimate disposal route, primarily because combustion of halogenated compounds can produce acidic gases (like hydrogen bromide) that require specialized incineration facilities equipped with scrubbers[3][4]. Mixing this waste with non-halogenated solvents complicates and significantly increases the cost of disposal, as the entire mixture must then be treated as halogenated waste[5][6].

Immediate Safety & Spill Management Protocol

Safe disposal begins with safe handling. In the event of an accidental release, immediate and correct action is crucial.

Personal Protective Equipment (PPE): Based on the hazard profile, the following minimum PPE must be worn when handling 1-(2-Bromophenyl)-2-methylpropan-1-ol, including during disposal procedures:

  • Eye/Face Protection: Safety glasses with side-shields or chemical goggles. A face shield is recommended if there is a splash hazard[7][8].

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices[7].

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or significant spill risk, consider additional protective clothing[3].

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood[3]. If a fume hood is not available and there is a risk of generating aerosols or vapors, a NIOSH-approved respirator may be necessary.

Spill Cleanup Procedure:

  • Evacuate and Ventilate: Ensure the spill area is clear of all personnel and increase ventilation (e.g., open fume hood sash).

  • Contain: For liquid spills, surround the area with an inert absorbent material like vermiculite, sand, or commercial sorbent pads[2].

  • Absorb and Collect: Carefully scoop or sweep up the absorbed material. Use non-sparking tools to prevent ignition sources[9]. Place the material into a suitable, clearly labeled, and sealable container for disposal[3][7].

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Dispose: The container with the spill cleanup material must be treated as halogenated organic waste and disposed of according to the protocol in the next section.

The Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures compliance with standard laboratory safety practices and environmental regulations for hazardous waste.

Step 1: Waste Characterization and Segregation

  • Action: Immediately characterize any waste containing 1-(2-Bromophenyl)-2-methylpropan-1-ol, including pure unused material, reaction residues, and contaminated materials (e.g., silica gel, filter paper, spill cleanup debris), as Halogenated Organic Waste [6][10].

  • Causality: This is the most critical step. Halogenated wastes are incinerated under specific conditions to manage the formation of acid gases and other toxic byproducts[4]. Keeping this waste stream separate from non-halogenated solvents is paramount for both safety and cost-effectiveness[5][6].

Step 2: Container Selection and Labeling

  • Action: Select a waste container that is in good condition, compatible with the chemical, and has a tightly sealing screw cap[11].

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name—"1-(2-Bromophenyl)-2-methylpropan-1-ol"—and list any other components in the waste mixture. Do not use abbreviations or chemical formulas[11]. Ensure the label is legible and securely attached.

Step 3: Waste Accumulation and Storage

  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Causality: The SAA ensures that hazardous waste is managed safely and prevents accumulation of large quantities in the active workspace. Containers must be kept closed at all times except when actively adding waste[5][11]. This minimizes the release of vapors and prevents spills. Store away from incompatible materials such as strong oxidizing agents, acids, or bases[9][12].

Step 4: Arranging for Final Disposal

  • Action: Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS or EH&S) department to arrange for a waste pickup.

  • Causality: Final disposal must be performed by a licensed professional waste disposal company[3][7]. Your EHS department manages this process to ensure compliance with all local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[13][14]. The ultimate disposal method will almost certainly be high-temperature incineration in a regulated chemical incinerator equipped with an afterburner and scrubber to neutralize harmful byproducts[3].

Disposal Decision Workflow

To ensure procedural consistency, the following decision workflow should be adopted for all waste streams generated in experiments involving 1-(2-Bromophenyl)-2-methylpropan-1-ol.

DisposalWorkflow Start Waste Generated Check_Halogen Does waste contain 1-(2-Bromophenyl)-2-methylpropan-1-ol or is it contaminated material? Start->Check_Halogen Non_Halogen Process as Non-Halogenated Waste (Follow separate protocol) Check_Halogen->Non_Halogen No Classify Classify as: 'HALOGENATED ORGANIC WASTE' Check_Halogen->Classify Yes Segregate Segregate into a dedicated, compatible, and sealed container Classify->Segregate Label Label container with: 1. 'Hazardous Waste' 2. Full chemical names of all contents Segregate->Label Store Store in Satellite Accumulation Area (SAA) - Keep container closed - Away from incompatibles Label->Store Dispose Contact EHS for pickup and licensed disposal Store->Dispose

Caption: Decision workflow for proper waste stream management.

References

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